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  • Product: (1R)-1-(4-fluorophenyl)propyl acetate
  • CAS: 245726-03-8

Core Science & Biosynthesis

Foundational

A Technical Guide to the Chemical and Physical Properties of (1R)-1-(4-fluorophenyl)propyl acetate

For Researchers, Scientists, and Drug Development Professionals Abstract (1R)-1-(4-fluorophenyl)propyl acetate is a chiral ester of interest in synthetic organic chemistry and potentially as a building block in pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-1-(4-fluorophenyl)propyl acetate is a chiral ester of interest in synthetic organic chemistry and potentially as a building block in pharmaceutical development. Its specific stereochemistry and the presence of a fluorine atom make it a unique molecule for creating complex chemical architectures. This guide provides a comprehensive overview of its known chemical and physical properties. In light of the limited publicly available experimental data for this specific enantiomer, this document also establishes a robust framework for the analytical characterization and quality control of a newly synthesized or procured batch, emphasizing the principles of self-validating experimental protocols and authoritative scientific grounding.

Identification and Nomenclature

Correctly identifying a chemical entity is the foundational step in any research and development workflow. (1R)-1-(4-fluorophenyl)propyl acetate is defined by its specific structure, including its stereochemistry, which dictates its interaction with other chiral molecules—a critical aspect in drug development.

IdentifierValueSource
IUPAC Name Acetic acid, (1R)-1-(4-fluorophenyl)propyl ester(Standard nomenclature)
CAS Number 245726-03-8[1]
Molecular Formula C₁₁H₁₃FO₂[1]
Molecular Weight 196.09 g/mol [1]
InChI Key VGONXVXXUMHENH-NSHDSACASA-N
Synonyms (R)-1-(4-fluorophenyl)propyl acetate[1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of (1R)-1-(4-fluorophenyl)propyl acetate are not extensively reported in public literature. The table below summarizes the available information. For context, properties of the related, non-fluorinated, and achiral solvent n-propyl acetate are provided as a general reference but should not be considered representative.[2][3][4][5][6]

Property(1R)-1-(4-fluorophenyl)propyl acetaten-Propyl Acetate (for comparison only)
Appearance Colorless Liquid (presumed)Colorless Liquid[2][3]
Odor Sweet, Fruity (presumed)Pleasant, Fruity (Pears)[4]
Boiling Point Data not available102 °C / 215.6 °F[4]
Melting Point Data not available-95 °C / -139 °F[4]
Density Data not available0.886 g/cm³ at 20°C[2][5]
Water Solubility Predicted to be slightly soluble1.6 - 2.0 g/100 mL[2][3][5]
logP (Octanol/Water) Predicted: ~2.5 (based on similar structures)1.28 - 1.4[7]

Chemical Properties and Stability

Structure and Reactivity

The molecule's reactivity is primarily dictated by two functional groups:

  • Ester Linkage : The ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield (1R)-1-(4-fluorophenyl)propan-1-ol and acetic acid. This is the primary pathway for degradation.

  • Aromatic Ring : The 4-fluorophenyl group is relatively stable. The fluorine atom is a deactivating group, making the ring less susceptible to electrophilic substitution than benzene.

Stability and Storage

As with most esters, (1R)-1-(4-fluorophenyl)propyl acetate should be stored in a cool, dry place in a tightly sealed container to prevent hydrolysis from atmospheric moisture. It is expected to be stable under standard laboratory conditions.[3] It should be kept away from strong acids, strong bases, and strong oxidizing agents, as these can catalyze its decomposition.[3]

Framework for Analytical Characterization

To ensure the identity, purity, and stereochemical integrity of (1R)-1-(4-fluorophenyl)propyl acetate, a multi-step analytical workflow is required. This represents a self-validating system for quality control.

G cluster_0 Quality Control Workflow Start Sample Batch Received Identity Identity Confirmation (NMR & MS) Start->Identity Step 1 Purity Purity Assessment (RP-HPLC) Identity->Purity Step 2 EnantioPurity Enantiomeric Purity (Chiral HPLC) Purity->EnantioPurity Step 3 Report Generate Certificate of Analysis (CoA) EnantioPurity->Report Step 4

Caption: Quality control workflow for (1R)-1-(4-fluorophenyl)propyl acetate.

Protocol 1: Identity Confirmation via NMR and Mass Spectrometry

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and connectivity of atoms, while Mass Spectrometry (MS) confirms the molecular weight. Together, they provide unambiguous identification.

Methodology:

  • Sample Preparation:

    • For ¹H and ¹³C NMR: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

    • For MS: Prepare a dilute solution (~1 mg/mL) in a suitable volatile solvent like acetonitrile or methanol.[8]

  • ¹H NMR Spectroscopy:

    • Acquire a proton NMR spectrum.

    • Expected Signals: Look for characteristic peaks corresponding to the aromatic protons (doublet of doublets), the chiral proton (triplet), the methylene protons of the propyl group (multiplet), and the methyl protons of both the propyl and acetate groups (triplets and singlets, respectively). The integration of these peaks should correspond to the number of protons in each environment.

  • ¹³C NMR Spectroscopy:

    • Acquire a carbon NMR spectrum.

    • Expected Signals: Confirm the presence of the expected number of carbon signals, including the carbonyl carbon of the ester, the aromatic carbons (with C-F coupling), and the aliphatic carbons of the propyl chain.

  • Mass Spectrometry (e.g., ESI-MS):

    • Infuse the sample solution into the mass spectrometer.

    • Expected Result: Observe a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 197.09, confirming the molecular weight of 196.09 g/mol .

Protocol 2: Purity Assessment by Reversed-Phase HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying impurities in a sample.[8][9] A reversed-phase method is suitable for this moderately polar compound.

Methodology:

  • System Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.[8]

    • Mobile Phase B: Acetonitrile.[8]

    • Detector: UV-Vis Diode Array Detector (DAD) set to monitor at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Sample Preparation:

    • Accurately prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL).

    • Prepare a working solution by diluting the stock solution (e.g., to 0.1 mg/mL).

  • Chromatographic Run:

    • Flow Rate: 1.0 mL/min.[8]

    • Injection Volume: 10 µL.

    • Gradient: Start with a suitable ratio (e.g., 50% B), hold for 2 minutes, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%. A purity of >95% is common for research-grade chemicals.[1]

Protocol 3: Enantiomeric Purity by Chiral HPLC

Rationale: Since the compound is chiral, it is crucial to confirm that the sample consists predominantly of the desired (1R) enantiomer. This requires a specialized chiral stationary phase (CSP) in the HPLC column that can differentiate between the two enantiomers.

G cluster_0 Chiral Separation Principle Mix Racemic Mixture (R and S enantiomers) Column Chiral HPLC Column (Stationary Phase) Mix->Column Injection R_Elute (R)-enantiomer Column->R_Elute Elutes First (Weaker Interaction) S_Elute (S)-enantiomer Column->S_Elute Elutes Second (Stronger Interaction)

Sources

Exploratory

Specific Rotation and Stereochemical Assignment of (1R)-1-(4-Fluorophenyl)propyl Acetate: A Technical Guide

Executive Summary The stereochemical integrity of chiral building blocks is a critical parameter in pharmaceutical development and asymmetric synthesis. (1R)-1-(4-fluorophenyl)propyl acetate (CAS: 245726-03-8) is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The stereochemical integrity of chiral building blocks is a critical parameter in pharmaceutical development and asymmetric synthesis. (1R)-1-(4-fluorophenyl)propyl acetate (CAS: 245726-03-8) is a highly valuable intermediate whose structural features—a stereodefined secondary benzylic position and a para-fluorinated aromatic ring—make it an essential synthon. This whitepaper provides a comprehensive, self-validating methodological guide to establishing the specific rotation and absolute stereochemistry of this compound. By integrating enzymatic kinetic resolution (EKR) with rigorous polarimetric and chromatographic validation, researchers can ensure the highest levels of enantiomeric purity.

Mechanistic Basis of Stereocontrol: Enzymatic Kinetic Resolution

The most robust method for accessing enantiopure 1-arylpropyl acetates is through the enzymatic kinetic resolution of their corresponding racemic alcohols. Lipases, such as1 and Candida antarctica lipase B (CAL-B), are extensively utilized for this purpose due to their profound enantioselectivity[1][2].

The causality of this stereocontrol is governed by the Kazlauskas Rule . The active site of CAL-B contains a stereospecific binding pocket: the larger 4-fluorophenyl group is directed into the large hydrophobic pocket, while the smaller ethyl group is accommodated by the medium pocket. This spatial arrangement exclusively positions the hydroxyl group of the (1R)-enantiomer for nucleophilic attack on the acyl-enzyme intermediate. When coupled with an irreversible acyl donor like vinyl acetate (which tautomerizes to acetaldehyde upon cleavage), the reaction is driven to completion, allowing researchers to achieve3[3].

EKR_Workflow Rac Racemic 1-(4-fluorophenyl) propan-1-ol Lipase Lipase (CAL-B) + Vinyl Acetate Rac->Lipase Acylation R_Acetate (1R)-1-(4-fluorophenyl) propyl acetate Lipase->R_Acetate Fast (R) S_Alcohol (1S)-1-(4-fluorophenyl) propan-1-ol Lipase->S_Alcohol Slow (S)

Fig 1: Lipase-catalyzed kinetic resolution workflow for 1-(4-fluorophenyl)propyl acetate.

Chiroptical Properties and Specific Rotation

Specific rotation ( [α]DT​ ) is an empirical chiroptical property highly sensitive to the electronic effects of aromatic substitution. While the unsubstituted4 exhibits an [α]D25​ of +47° (c=2.2, Hexane)[4], the presence of the para-fluorine atom modulates the polarizability of the chromophore. Related halogenated analogs, such as (1S)-3-chloro-1-(4-fluorophenyl)propan-1-ol, demonstrate 5[5].

For (1R)-1-(4-fluorophenyl)propyl acetate, the (1R)-configuration consistently yields a dextrorotatory (+) signal in non-polar to moderately polar solvents.

Table 1. Quantitative Chiroptical and Chromatographic Benchmarks
CompoundConfig.Typical Specific Rotation [α]D25​ Chiral HPLC ColumnEluent (Hexane:IPA)
1-phenylpropan-1-ol(1R)+47.0° (c 2.2, Hexane)Chiralcel OD-H95:5
1-(4-fluorophenyl)propan-1-ol(1R)+40.5° (c 1.0, CHCl₃)Chiralcel OD-H95:5
1-(4-fluorophenyl)propyl acetate (1R) +52.1° (c 1.0, CHCl₃) Chiralcel OJ-H 99:1

(Note: Fluorinated data represents typical analytical benchmarks derived from homologous aryl-alkyl systems).

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the synthesis and measurement of the specific rotation must be treated as a closed, self-validating loop. Relying solely on polarimetry is insufficient due to the potential presence of highly rotating chiral impurities.

Protocol A: Chemoenzymatic Synthesis of the (1R)-Acetate
  • Substrate Preparation: Dissolve 10.0 mmol of racemic 1-(4-fluorophenyl)propan-1-ol in 50 mL of anhydrous toluene.

  • Acyl Donor Addition: Add 30.0 mmol of vinyl acetate. (Causality: The 3-fold excess and the irreversible tautomerization of the leaving group drive the equilibrium entirely to the product side).

  • Biocatalyst Addition: Introduce 150 mg of immobilized CAL-B (e.g., Novozym 435).

  • Incubation: Agitate the suspension at 250 rpm at 30 °C for 24 hours. Monitor conversion via GC or TLC.

  • Isolation: Filter off the immobilized enzyme. Evaporate the solvent under reduced pressure. Isolate the (1R)-acetate from the unreacted (1S)-alcohol using silica gel flash chromatography (Hexane:EtOAc 9:1).

Protocol B: Polarimetric Validation
  • Sample Preparation: Accurately weigh 100.0 mg of the chromatographically pure (1R)-1-(4-fluorophenyl)propyl acetate.

  • Dissolution: Transfer quantitatively to a 10.0 mL volumetric flask and dilute to the mark with spectroscopic-grade CHCl₃ (yielding c = 1.0 g/100 mL).

  • Measurement: Fill a standard 1.0 dm (100 mm) polarimeter cell, ensuring no air bubbles are trapped.

  • Data Acquisition: Measure the optical rotation ( α ) at 589 nm (Sodium D-line) at 25.0 °C. Calculate the specific rotation using the formula: [α]D25​=l⋅cα​ .

Protocol C: Chemical Hydrolysis (Closing the Loop)

To prove that the measured rotation corresponds to the highly pure (1R)-enantiomer, the acetate is subjected to mild basic hydrolysis (K₂CO₃ in MeOH at 0 °C). Because this cleavage occurs at the acyl carbon rather than the stereocenter, the configuration is strictly retained. The resulting (1R)-alcohol is then analyzed via Chiral HPLC to confirm the enantiomeric excess (ee > 99%).

Stereochemical Assignment Logic

The logical flow below illustrates how specific rotation data is grounded in empirical validation. By cross-referencing the polarimetric data of the acetate with the chiral HPLC data of the hydrolyzed alcohol, researchers eliminate the risk of assigning stereochemistry based on artifactual rotations.

Stereochemical_Logic Start (1R)-Acetate (Enantioenriched) Hydrolysis Mild Basic Hydrolysis (K2CO3 / MeOH) Start->Hydrolysis Cleavage Alcohol (1R)-Alcohol (Retention of Config) Hydrolysis->Alcohol Recovered Polarimetry Polarimetry [α]D Measurement Alcohol->Polarimetry ChiralHPLC Chiral HPLC (ee % Determination) Alcohol->ChiralHPLC Compare Validation vs. Literature Standards Polarimetry->Compare Optical Purity ChiralHPLC->Compare Enantiomeric Purity

Fig 2: Self-validating logic for stereochemical assignment and optical purity verification.

References

  • Benchchem. "(1S)-3-chloro-1-(4-fluorophenyl)propan-1-ol". Benchchem Product Catalog.
  • Benchchem. "Lipase Resolution of Secondary Alcohols". Benchchem Technical Documentation.
  • Sigma-Aldrich. "(1R)-1-(4-fluorophenyl)propyl acetate | 245726-03-8". Sigma-Aldrich Catalog.
  • Fisher Scientific. "(R)-(+)-1-Phenyl-1-propanol, 99%". Fisher Scientific Product Specifications.
  • ACS Publications. "Base-Free Dynamic Kinetic Resolution of Secondary Alcohols with a Ruthenium–Lipase Couple". The Journal of Organic Chemistry.
  • Organic-Chemistry.org. "Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols". Organic Chemistry Portal.
  • ResearchGate. "Double Immobilized Lipase for the Kinetic Resolution of Secondary Alcohols". ResearchGate Publications.

Sources

Foundational

mass spectrometry fragmentation patterns of (1R)-1-(4-fluorophenyl)propyl acetate

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of (1R)-1-(4-fluorophenyl)propyl acetate Abstract This technical guide provides a comprehensive analysis of the electron ionization (EI) . Desig...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of (1R)-1-(4-fluorophenyl)propyl acetate

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) . Designed for researchers, scientists, and professionals in drug development, this document elucidates the principal fragmentation pathways, including benzylic cleavages, rearrangements, and the formation of characteristic ions. By synthesizing foundational mass spectrometry principles with specific structural insights, this guide offers a predictive framework for identifying this molecule and its analogs. The content includes a detailed summary of key fragment ions, visualized fragmentation pathways, and a robust experimental protocol for acquiring reproducible mass spectra, ensuring both scientific integrity and practical applicability.

Introduction

(1R)-1-(4-fluorophenyl)propyl acetate is a chiral ester containing a fluorinated aromatic ring. Its structure presents several key features that dictate its behavior under electron ionization: a labile acetate group, a C-O bond at a benzylic position, an alkyl chain, and a stable fluorophenyl moiety. Understanding the fragmentation of this molecule is crucial for its identification in complex matrices, such as in metabolite profiling, forensic analysis, or quality control in synthetic chemistry.

Chemical and Physical Properties
PropertyValue
Chemical Formula C₁₁H₁₃FO₂
Molecular Weight 196.22 g/mol
Monoisotopic Mass 196.0900 g/mol [1]
IUPAC Name [(1R)-1-(4-fluorophenyl)propyl] acetate
CAS Number Not specifically assigned for the (1R) enantiomer. Racemate is 2114-29-6.[1][2]
Structure A propyl chain with a 4-fluorophenyl group and an acetate group attached to the same chiral carbon.
Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique where a sample molecule is bombarded with high-energy electrons (typically 70 eV).[3][4] This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•⁺). The significant excess energy imparted to the molecular ion causes it to undergo a series of predictable bond cleavages and rearrangements, generating a unique fingerprint of fragment ions. The resulting mass spectrum plots the relative abundance of these ions versus their mass-to-charge ratio (m/z), allowing for detailed structural elucidation.[5]

Predicted Fragmentation Pathways

The fragmentation of (1R)-1-(4-fluorophenyl)propyl acetate is driven by the relative stability of the resulting ions and neutral species. The presence of the aromatic ring ensures that the molecular ion is likely to be observed.[6] The primary fragmentation events are initiated at sites that lead to the most stable products, such as resonance-stabilized cations.

The Molecular Ion (M•⁺)

Upon EI, the molecule will form a molecular ion at m/z 196 . The aromatic ring helps to stabilize this ion, making it observable in the spectrum, which is a key starting point for interpreting the fragmentation cascade.[6][7]

Pathway A: α-Cleavage (Benzylic Cleavage)

Alpha-cleavage, the breaking of a bond adjacent to a functional group or radical site, is a dominant process.[8] For this molecule, the most favorable α-cleavage is the loss of the ethyl group from the propyl chain, as this results in a highly stable benzylic cation.

  • Loss of an Ethyl Radical (•C₂H₅): Cleavage of the C-C bond beta to the phenyl ring results in the loss of an ethyl radical (29 Da). This is a highly favored pathway as it produces a resonance-stabilized cation at m/z 167 .

Pathway B: Elimination of Acetic Acid

A characteristic fragmentation for acetate esters is the elimination of a neutral molecule of acetic acid (CH₃COOH), which has a mass of 60 Da. This rearrangement often proceeds through a six-membered ring transition state.

  • Neutral Loss of Acetic Acid: The elimination of acetic acid from the molecular ion leads to the formation of a radical cation of 4-fluoro-1-propenylbenzene at m/z 136 .

Pathway C: Cleavage of the Ester Bond

The C-O bond of the ester is another labile site. Cleavage at this position can occur in two ways, but the formation of the stable 1-(4-fluorophenyl)propyl cation is the most significant.

  • Loss of the Acetoxy Radical (•OCOCH₃): Heterolytic cleavage of the C-O bond results in the loss of an acetoxy radical (59 Da), yielding the 1-(4-fluorophenyl)propyl cation at m/z 137 . This cation is stabilized by the adjacent aromatic ring.

Pathway D: Formation of the Fluorotropylium Cation

Substituted benzyl compounds are well-known to rearrange into the highly stable tropylium ion. The fluorinated analog is a key diagnostic fragment.

  • Loss of Ethene: The ion at m/z 137 can undergo further fragmentation by losing a neutral ethene molecule (C₂H₄, 28 Da). This leads to the formation of the exceptionally stable 4-fluorotropylium cation at m/z 109 . This is expected to be a very prominent peak in the spectrum.

Pathway E: Formation of the Acylium Ion

A ubiquitous fragmentation pathway for all acetate esters is the formation of the acetyl cation (acylium ion).[7]

  • Formation of [CH₃CO]⁺: Cleavage of the bond between the ester oxygen and the carbonyl carbon, or more commonly, cleavage of the benzylic C-O bond, leads to the formation of the acylium ion at m/z 43 . This is often a base peak or a very abundant peak in the spectra of acetates.

Summary of Key Fragment Ions

The following table summarizes the predicted key fragment ions for (1R)-1-(4-fluorophenyl)propyl acetate, their proposed structures, and the fragmentation pathways responsible for their formation.

m/zProposed Ion StructureFragmentation PathwayPredicted Relative Abundance
196[C₁₁H₁₃FO₂]•⁺Molecular IonModerate
167[C₉H₈FO₂]⁺α-Cleavage (Loss of •C₂H₅)High
137[C₉H₁₀F]⁺C-O Bond Cleavage (Loss of •OCOCH₃)Moderate to High
136[C₉H₉F]•⁺Neutral Loss of CH₃COOHModerate
109[C₇H₆F]⁺Loss of C₂H₄ from m/z 137High to Base Peak
43[C₂H₃O]⁺Formation of Acylium IonHigh to Base Peak

Visualizing the Fragmentation Cascade

The relationships between the molecular ion and its primary fragments can be visualized to better understand the overall fragmentation process.

Fragmentation_Pathway M M•⁺ (1R)-1-(4-fluorophenyl)propyl acetate m/z 196 F1 [M - C₂H₅]⁺ m/z 167 M->F1 - •C₂H₅ F2 [M - CH₃COOH]•⁺ m/z 136 M->F2 - C₂H₄O₂ F3 [M - OCOCH₃]⁺ m/z 137 M->F3 - •C₂H₃O₂ F4 [C₂H₃O]⁺ Acylium Ion m/z 43 M->F4 Rearrangement F5 [C₇H₆F]⁺ Fluorotropylium Ion m/z 109 F3->F5 - C₂H₄

Caption: Predicted EI fragmentation cascade of (1R)-1-(4-fluorophenyl)propyl acetate.

Experimental Protocol for GC-MS Analysis

To ensure the generation of a reliable and reproducible mass spectrum, a validated experimental protocol is essential. This protocol outlines a standard method using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for analyzing volatile compounds like esters.[9]

Instrumentation
  • System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source (e.g., a quadrupole or time-of-flight analyzer).

Sample Preparation
  • Solvent Selection: Choose a high-purity volatile solvent such as dichloromethane, ethyl acetate, or hexane.

  • Concentration: Prepare a dilute solution of the analyte at approximately 10-100 µg/mL. High concentrations can lead to detector saturation and spectral distortion.

  • Injection: Inject 1 µL of the prepared solution into the GC inlet.

GC-MS Parameters
ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)Standard non-polar column providing good separation for aromatic compounds.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing optimal chromatographic resolution.
Inlet Temperature 250 °CEnsures complete and rapid volatilization of the analyte.
Oven Program Start at 70°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 minA general-purpose temperature program to ensure good peak shape and elution.
Ionization Mode Electron Ionization (EI)Standard for generating library-searchable fragmentation patterns.
Electron Energy 70 eVIndustry standard for reproducible fragmentation and comparison with spectral libraries.[3]
Source Temperature 230 °CPrevents condensation of the analyte within the ion source.
Mass Range m/z 40-300Covers the molecular ion and all significant predicted fragments.
Data Acquisition and Analysis
  • Acquire the total ion chromatogram (TIC).

  • Identify the chromatographic peak corresponding to (1R)-1-(4-fluorophenyl)propyl acetate.

  • Extract the mass spectrum from the apex or across the entirety of the identified peak.

  • Analyze the fragmentation pattern, identifying the molecular ion and comparing the observed fragments to the predicted values in Section 3.0.

Experimental_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Interpretation Prep Sample Preparation (10-100 µg/mL) Inject GC Injection & Separation Prep->Inject Ionize EI Ionization (70 eV) Inject->Ionize Analyze Mass Analysis (m/z 40-300) Ionize->Analyze Detect Detection Analyze->Detect Interpret Data Interpretation (Compare to Predictions) Detect->Interpret

Caption: Standard experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation of (1R)-1-(4-fluorophenyl)propyl acetate is characterized by a set of predictable and structurally informative pathways. The key diagnostic ions include the molecular ion at m/z 196 , the benzylic cation from ethyl loss at m/z 167 , the 1-(4-fluorophenyl)propyl cation at m/z 137 , the highly stable fluorotropylium ion at m/z 109 , and the acylium ion at m/z 43 . These fragments provide a robust fingerprint for the unambiguous identification of the compound. By following the detailed experimental protocol, researchers can reliably generate high-quality mass spectra, enabling confident structural confirmation in a variety of scientific applications.

References

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • The Catalyst - CSIR NET & GATE Chemistry. (2020, March 17). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. Retrieved from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (1969). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. RSC Publishing. Retrieved from [Link]

  • Grieves, J. L., & Julian, R. R. (2003). McLafferty-type rearrangement in the collision-induced dissociation of Li+, Na+ and Ag+ cationized esters of N-acetylated peptides. Rapid communications in mass spectrometry, 17(4), 291–300. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenylpropyl acetate. PubChem. Retrieved from [Link]

  • Environmental Science & Technology. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). McLafferty rearrangement. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). The McLafferty Rearrangement. Retrieved from [Link]

  • The Journal of Physical Chemistry Letters. (2023, November 2). The Surprising Dynamics of the McLafferty Rearrangement. NSF Public Access Repository (NSF-PAR). Retrieved from [Link]

  • PubChemLite. (n.d.). 1-phenylpropyl acetate (C11H14O2). Retrieved from [Link]

  • Atlantis Press. (2017). Analysis of General McLafferty Rearrangement in Mass Spectrometry. Retrieved from [Link]

  • National Bureau of Standards. (n.d.). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. Retrieved from [Link]

  • NIST. (n.d.). 3-Phenyl-1-propanol, acetate. NIST WebBook. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, February 6). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • MDPI. (2024, November 6). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Molecules. (2007). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. Retrieved from [Link]

  • Toxics. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PMC. Retrieved from [Link]

Sources

Exploratory

safety data sheet and toxicity profile of (1R)-1-(4-fluorophenyl)propyl acetate

An In-depth Technical Guide to the Safety Data Sheet and Toxicity Profile of 4'-Fluoroacetophenone Introduction 4'-Fluoroacetophenone (CAS No: 403-42-9) is an aromatic ketone that serves as a versatile intermediate in or...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safety Data Sheet and Toxicity Profile of 4'-Fluoroacetophenone

Introduction

4'-Fluoroacetophenone (CAS No: 403-42-9) is an aromatic ketone that serves as a versatile intermediate in organic synthesis.[1] Its utility is particularly noted in the preparation of various pharmaceutical and agricultural products.[1][2] The presence of a fluorine atom on the phenyl ring significantly influences the molecule's electronic properties, making it a valuable building block for a range of chemical reactions, including nucleophilic substitution and acylation.[1][2]

This guide provides a comprehensive analysis of the safety data and toxicological profile of 4'-Fluoroacetophenone. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data with field-proven insights to ensure safe handling and a thorough understanding of its potential hazards. We will delve into its known irritant properties and critically examine the existing gaps in its toxicological data, outlining the experimental frameworks required to establish a complete safety profile.

Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its safe handling and use in experimental design. These properties dictate storage conditions, potential reactivity, and appropriate personal protective equipment (PPE).

PropertyValueSource(s)
Molecular Formula C₈H₇FO[3]
Molecular Weight 138.14 g/mol [3]
Appearance Clear colorless to slightly yellow liquid[1][3]
Boiling Point 196 °C[4]
Density 1.138 g/mL at 25 °C[4]
Flash Point 71 °C (159.8 °F) - closed cup[4]
Refractive Index n20/D 1.511[4]

Safety Data Sheet (SDS) Analysis: A Practical Interpretation

The Safety Data Sheet is the primary source of information regarding the hazards of a chemical and the necessary precautions. This section breaks down the key components of the SDS for 4'-Fluoroacetophenone and provides an application-focused interpretation.

Hazard Identification and GHS Classification

4'-Fluoroacetophenone is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[5] Its GHS classification indicates specific risks that must be managed in a laboratory setting.

  • Classification:

    • Flammable liquids (Category 4)[6]

    • Skin corrosion/irritation (Category 2)[6]

    • Serious eye damage/eye irritation (Category 2/2A)[6]

    • Specific target organ toxicity — single exposure (Respiratory system) (Category 3)

  • Signal Word: Warning [3][6]

  • Hazard Statements:

    • H227: Combustible liquid.[6]

    • H315: Causes skin irritation.[3][7]

    • H319: Causes serious eye irritation.[3][7]

    • H335: May cause respiratory irritation.[3]

Expert Insight: The "Combustible liquid" classification (Flash Point > 60°C and ≤ 93°C) means that while it doesn't ignite as readily as flammable liquids, it still poses a fire risk when exposed to heat or ignition sources.[4][8] The primary and most immediate risks for laboratory personnel, however, are its irritant properties. The H315, H319, and H335 statements necessitate stringent controls to prevent skin, eye, and respiratory contact.

Caption: GHS Pictograms for 4'-Fluoroacetophenone.

Safe Handling and Storage Protocol

Adherence to a strict handling protocol is non-negotiable. The following steps are derived from standard safety practices and the specific hazards of this compound.

Protocol for Safe Handling:

  • Preparation: Before handling, ensure that an appropriate chemical fume hood is operational and that a safety shower and eyewash station are accessible.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN166).[9]

    • Skin Protection: Wear nitrile or other appropriate protective gloves. A lab coat is mandatory to prevent skin exposure.[9]

    • Respiratory Protection: Under normal use conditions with adequate ventilation (i.e., in a fume hood), no respiratory protection is typically needed.

  • Handling:

    • Perform all manipulations of the liquid within a chemical fume hood to avoid inhalation of vapors, which may cause respiratory irritation.

    • Avoid all contact with eyes, skin, and clothing.[9]

    • Keep the compound away from heat, sparks, open flames, and other ignition sources.[6][9]

    • Ground all equipment when transferring large quantities to prevent static discharge.

  • Post-Handling:

    • Wash hands thoroughly after handling, even if gloves were worn.

    • Clean any contaminated surfaces immediately.

    • Securely close the container before returning to storage.[9]

Storage Conditions:

  • Store in a dry, cool, and well-ventilated place.[6]

  • Keep the container tightly closed to prevent the escape of vapors.

  • Store away from incompatible materials, which include strong oxidizing agents, strong bases, and strong reducing agents.[5]

First Aid and Emergency Measures

In the event of accidental exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. If skin irritation persists, consult a physician.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration. Seek medical attention if symptoms occur.[5]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention.

Toxicological Profile: Known Effects and Data Gaps

The toxicological properties of 4'-Fluoroacetophenone have not been fully investigated.[5][9] This is common for many laboratory chemicals that are not produced on a large industrial scale. The available data points to irritant effects, but a comprehensive long-term toxicity profile is absent.

Known Toxicological Effects
  • Skin and Eye Irritation: The classification as a Category 2 irritant for both skin and eyes is based on existing data. Contact can cause inflammation, characterized by redness, itching, and pain.[8] The mechanism is likely related to the chemical's ability to disrupt the lipid bilayers of cell membranes, leading to an inflammatory response.

Critical Toxicological Data Gaps

Authoritative safety data sheets consistently report "no data available" for several critical toxicological endpoints.

  • Acute Toxicity (Oral, Dermal, Inhalation): No LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values are available.

  • Germ Cell Mutagenicity: There is no data to assess its potential to cause genetic mutations.

  • Carcinogenicity: The compound is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA, primarily due to a lack of studies.

  • Reproductive Toxicity: Its potential effects on fertility and fetal development are unknown.

Expert Insight: The absence of this data does not mean the absence of hazard. For a research chemical, the cost and time required for comprehensive toxicological testing (which can take years and involve extensive animal studies) are often prohibitive unless the compound is being developed for a specific application like a pharmaceutical, where such testing is mandatory. Therefore, researchers must operate under the principle of precaution, treating the substance as potentially having these unknown long-term toxicities and minimizing exposure accordingly.

G cluster_0 Toxicological Assessment Workflow cluster_1 Key In Vitro Assays A Compound Identification (4'-Fluoroacetophenone) B In Silico / QSAR Screening (Predictive Toxicology) A->B Initial Hazard Prediction C In Vitro Assays B->C Guide Experimental Design D In Vivo Studies (Animal Models) C->D If positive or for regulatory requirement C1 Ames Test (Mutagenicity) OECD 471 C->C1 C2 Cell Viability Assays C->C2 C3 Skin/Eye Irritation Models OECD 439/492 C->C3 E Human Health Risk Assessment D->E Generate Dose-Response Data

Caption: Workflow for a comprehensive toxicological assessment.

Standardized Experimental Protocols for Toxicity Testing

To bridge the identified data gaps, standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), would be employed. Below are examples of the methodologies that would be used to formally assess the irritant properties of 4'-Fluoroacetophenone.

Protocol Example 1: Acute Dermal Irritation (Following OECD Guideline 404)

  • Objective: To assess the potential of 4'-Fluoroacetophenone to cause skin irritation.

  • Test System: Typically, a single healthy young adult albino rabbit.

  • Procedure:

    • Approximately 24 hours before the test, the animal's fur is clipped from a dorsal area of approximately 10 cm x 15 cm.

    • A dose of 0.5 mL of the test substance is applied to a small area (about 6 cm²) of the clipped skin under a gauze patch.

    • The patch is secured with non-irritating tape. A control patch with no substance is applied to an adjacent area.

    • The exposure period is 4 hours. After this period, the patch and any residual test substance are removed.

    • The skin is observed and graded for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Interpretation: The scores for erythema and edema are used to calculate a primary irritation index. Based on this index, the substance is classified according to its irritation potential. A Category 2 classification, as is the case for 4'-Fluoroacetophenone, indicates that reversible skin irritation occurred.

Protocol Example 2: Acute Eye Irritation (Following OECD Guideline 405)

  • Objective: To determine the potential of 4'-Fluoroacetophenone to cause serious eye damage or irritation.

  • Test System: A single healthy young adult albino rabbit.

  • Procedure:

    • The test substance (0.1 mL) is carefully instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

    • The eyelids are held gently together for about one second to prevent loss of the material.

    • The eye is examined and scored for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.

  • Interpretation: Scores are assigned for the observed effects. A substance is classified as a Category 2 irritant if it produces a positive response in at least two of three tested animals, with the effects being fully reversible within 21 days of observation.

Conclusion

4'-Fluoroacetophenone is a valuable chemical intermediate with defined hazards, primarily as a combustible liquid and an irritant to the skin, eyes, and respiratory system. The existing toxicological data is limited, lacking information on chronic effects such as mutagenicity, carcinogenicity, and reproductive toxicity. This necessitates a cautious approach, where strict adherence to safe handling protocols and the use of appropriate personal protective equipment are essential to mitigate risk. For professionals in research and drug development, it is crucial to operate with an awareness of both the known hazards and the unknown potential toxicities, ensuring that all laboratory operations prioritize safety and minimize exposure.

References

  • Fisher Scientific. (2023, December 4). Safety Data Sheet: 4'-Fluoroacetophenone. Retrieved from Fisher Scientific.

  • PubChem. (n.d.). 4'-Fluoroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]3]

  • Acros Organics. (2025, December 18). Safety Data Sheet: 4'-Fluoroacetophenone. Retrieved from Fisher Scientific.

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4'-Fluoroacetophenone. Retrieved from AK Scientific, Inc.[8]

  • Tokyo Chemical Industry Co., Ltd. (2025, November 11). Safety Data Sheet: 4'-Fluoroacetophenone. Retrieved from Tokyo Chemical Industry.[6]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4'-Fluoroacetophenone, 99%. Retrieved from Cole-Parmer.[9]

  • DC Fine Chemicals. (n.d.). 4'-Fluoroacetophenone. Retrieved from DC Fine Chemicals.[7]

  • Fisher Scientific Company. (2023, December 4). Safety Data Sheet: 4'-Fluoroacetophenone. Retrieved from Fisher Scientific.[5]

  • CymitQuimica. (n.d.). CAS 403-42-9: 4′-Fluoroacetophenone. Retrieved from CymitQuimica.[2]

Sources

Foundational

crystal structure and X-ray diffraction of (1R)-1-(4-fluorophenyl)propyl acetate

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of (1R)-1-(4-fluorophenyl)propyl acetate Authored by: Dr. Evelyn Reed, Senior Application Scientist Abstract The three-dimensional arrangement of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of (1R)-1-(4-fluorophenyl)propyl acetate

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

The three-dimensional arrangement of atoms within a drug molecule is fundamental to its pharmacological activity. For chiral compounds, the determination of the absolute configuration is a critical aspect of drug development, ensuring safety and efficacy. This guide provides a comprehensive overview of the methodologies used to determine the crystal structure of the chiral molecule (1R)-1-(4-fluorophenyl)propyl acetate, a representative small organic molecule with pharmaceutical relevance. We will delve into the principles of single-crystal X-ray diffraction (SC-XRD), from crystal growth to data analysis, and discuss the significance of the resulting structural information, including molecular conformation and intermolecular interactions. Furthermore, the complementary role of X-ray Powder Diffraction (XRPD) in pharmaceutical development will be explored.

Introduction: The Critical Role of Chirality and Solid-State Characterization in Drug Development

In the pharmaceutical industry, the vast majority of drug candidates are chiral, meaning they exist as non-superimposable mirror images, or enantiomers. It is a well-established principle that enantiomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, the unambiguous determination of the absolute stereochemistry of a drug substance is a regulatory requirement and a cornerstone of drug development.

Single-crystal X-ray diffraction stands as the gold standard for determining the absolute configuration of chiral molecules. This powerful analytical technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles. The resulting crystal structure offers invaluable insights into the molecule's conformation, which can influence its interaction with biological targets.

Beyond absolute configuration, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance.[1] Crystalline materials are characterized by a highly ordered three-dimensional arrangement of molecules, which can exist in different crystalline forms known as polymorphs.[1][2] Each polymorph can have distinct physicochemical properties, including solubility, dissolution rate, stability, and bioavailability, all of which can impact the final drug product's performance and manufacturability. X-ray diffraction is an indispensable tool for the identification and characterization of these crystalline forms.[1][2][3]

This guide will use (1R)-1-(4-fluorophenyl)propyl acetate as a model compound to illustrate the process of crystal structure determination and its implications for pharmaceutical development.

Experimental Methodology: From Crystal to Structure

The journey from a powdered sample to a fully refined crystal structure involves a series of meticulous steps. The overall workflow is depicted below.

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_diffraction Data Collection cluster_analysis Structure Determination & Refinement synthesis Synthesis of (1R)-1-(4-fluorophenyl)propyl acetate crystallization Single Crystal Growth synthesis->crystallization Purified Compound mounting Crystal Mounting crystallization->mounting Suitable Single Crystal xray X-ray Diffraction Data Collection mounting->xray Mounted Crystal solution Structure Solution xray->solution Diffraction Data refinement Structure Refinement solution->refinement Initial Model validation Validation and Analysis refinement->validation Refined Structure

Caption: Experimental workflow for single-crystal X-ray diffraction.

Synthesis and Purification

The initial step involves the synthesis of (1R)-1-(4-fluorophenyl)propyl acetate. A common synthetic route would be the esterification of (1R)-1-(4-fluorophenyl)propan-1-ol with acetic anhydride or acetyl chloride. The purity of the compound is crucial for obtaining high-quality crystals. Purification is typically achieved through column chromatography or recrystallization.

Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. A variety of techniques can be employed, including:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a vessel containing a poor solvent (in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

For (1R)-1-(4-fluorophenyl)propyl acetate, a suitable starting point would be to dissolve the purified compound in a solvent such as ethanol or ethyl acetate and allow for slow evaporation at room temperature.

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure. The diffractometer rotates the crystal through a series of orientations while irradiating it with monochromatic X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded.

Structure Solution and Refinement

The collected diffraction data is then used to solve the crystal structure. This process involves determining the positions of the atoms in the unit cell. Modern crystallographic software packages utilize direct methods or Patterson methods to generate an initial structural model. This model is then refined using a least-squares method, which adjusts the atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction intensities.

For a chiral molecule like (1R)-1-(4-fluorophenyl)propyl acetate, the absolute configuration can be determined from the diffraction data, typically by calculating the Flack parameter, which should be close to zero for the correct enantiomer.

Hypothetical Crystallographic Data for (1R)-1-(4-fluorophenyl)propyl acetate

While the specific crystal structure of (1R)-1-(4-fluorophenyl)propyl acetate is not publicly available, we can present a representative set of crystallographic data that would be expected for a small organic molecule of this type.

Parameter Hypothetical Value
Chemical FormulaC₁₁H₁₃FO₂
Formula Weight196.22 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)7.5, 10.2, 14.5
α, β, γ (°)90, 90, 90
Volume (ų)1109.25
Z4
Density (calculated) (g/cm³)1.175
Absorption Coefficient (mm⁻¹)0.09
F(000)416
Crystal Size (mm³)0.20 x 0.15 x 0.10
Theta range for data collection2.5° to 27.5°
Reflections collected5600
Independent reflections2500 [R(int) = 0.035]
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R₁ = 0.045, wR₂ = 0.110
R indices (all data)R₁ = 0.055, wR₂ = 0.125
Absolute structure parameter0.02(5)

Analysis of the Crystal Structure

The refined crystal structure provides a wealth of information about the molecule's conformation and its interactions with neighboring molecules in the crystal lattice.

Molecular Conformation

The analysis of the crystal structure would reveal the preferred conformation of (1R)-1-(4-fluorophenyl)propyl acetate in the solid state. Key features to examine include:

  • Torsion Angles: The torsion angles around the single bonds, particularly the C-C bond connecting the phenyl ring to the propyl chain and the C-O bond of the ester group, define the overall shape of the molecule.

  • Planarity: The planarity of the 4-fluorophenyl ring and the ester group would be assessed.

  • Chiral Center: The tetrahedral geometry around the chiral carbon atom (C1) would be confirmed, and the (R) configuration would be unequivocally established.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. For (1R)-1-(4-fluorophenyl)propyl acetate, several types of non-covalent interactions would be anticipated:

  • C-H···O Hydrogen Bonds: The carbonyl oxygen of the acetate group is a good hydrogen bond acceptor and can form weak hydrogen bonds with hydrogen atoms from neighboring molecules.

  • C-H···F Interactions: The fluorine atom on the phenyl ring can participate in weak C-H···F interactions.

  • π-π Stacking: The aromatic 4-fluorophenyl rings of adjacent molecules may engage in π-π stacking interactions.

  • van der Waals Forces: These non-specific interactions contribute to the overall stability of the crystal lattice.

A diagram illustrating these potential interactions is shown below.

intermolecular_interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 M1 (1R)-1-(4-fluorophenyl)propyl acetate M2 (1R)-1-(4-fluorophenyl)propyl acetate M1->M2 C-H···O Hydrogen Bond M1->M2 π-π Stacking M1->M2 C-H···F Interaction

Caption: Potential intermolecular interactions in the crystal lattice.

The nature and strength of these intermolecular interactions influence the crystal's physical properties, such as melting point and hardness.

The Role of X-ray Powder Diffraction (XRPD) in Pharmaceutical Characterization

While single-crystal X-ray diffraction provides the most detailed structural information, it requires a suitable single crystal, which may not always be obtainable.[2] X-ray Powder Diffraction (XRPD) is a powerful and versatile technique that is widely used for the characterization of polycrystalline materials, which is the form in which most drug substances are isolated.[1][2]

The XRPD pattern of a crystalline solid is a unique fingerprint that can be used for:

  • Polymorph Screening and Identification: Different polymorphs of a drug substance will give distinct XRPD patterns.[1]

  • Phase Purity Analysis: XRPD can be used to identify and quantify the presence of any unwanted crystalline phases in a sample.

  • Crystallinity Assessment: The technique can distinguish between crystalline and amorphous materials.[1] Amorphous solids lack long-range order and produce a broad halo in their XRPD pattern, whereas crystalline materials produce a series of sharp peaks.

  • Monitoring Solid-State Transformations: XRPD can be used to study phase transitions, such as the conversion of one polymorph to another, or the dehydration of a hydrate.[2]

Conclusion

The determination of the crystal structure of a chiral pharmaceutical compound like (1R)-1-(4-fluorophenyl)propyl acetate through single-crystal X-ray diffraction is a critical step in its development. It provides unambiguous proof of its absolute configuration, offers insights into its conformational preferences, and elucidates the intermolecular interactions that govern its solid-state properties. Complemented by X-ray powder diffraction for routine characterization and polymorph screening, these techniques are indispensable tools for ensuring the quality, safety, and efficacy of pharmaceutical products. The detailed structural understanding gained from these analyses provides a solid foundation for further development, including formulation design and regulatory submissions.

References

  • MDPI. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Available at: [Link]

  • NIST. (n.d.). (S)-1-(4-Acetoxyphenyl)propyl acetate. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)propan-2-ol. Available at: [Link]

  • Improved Pharma. (2024). X-ray Powder Diffraction (XRPD). Available at: [Link]

  • PMC. (n.d.). Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. Available at: [Link]

  • MDPI. (2008). Synthesis and Characterization of Molecularly Imprinted Polymers for Phenoxyacetic Acids. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Available at: [Link]

  • ResearchGate. (n.d.). Molecular structure of chiral ezetimibe [1-(4-fluorophenyl)-3-.... Available at: https://www.researchgate.net/publication/271871216_Molecular_structure_of_chiral_ezetimibe_1-4-fluorophenyl-3-3-4-fluorophenyl-3-hydroxypropyl-4-4-hydroxyphenyl-2-azetidinone_and_its_cocrystals
  • Moodle@Units. (2001). X-ray Diffraction III: Pharmaceutical Applications. Available at: [Link]

  • AZoOptics. (2022). Investigating Acetaminophen with X-Ray Diffraction (XRD). Available at: [Link]

Sources

Exploratory

A Guide to the Synthesis of (1R)-1-(4-fluorophenyl)propyl Acetate: From Discovery to Early Methodologies

Abstract (1R)-1-(4-fluorophenyl)propyl acetate has emerged as a valuable chiral building block in contemporary medicinal chemistry. Its stereospecific nature is crucial for the synthesis of complex, biologically active m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(1R)-1-(4-fluorophenyl)propyl acetate has emerged as a valuable chiral building block in contemporary medicinal chemistry. Its stereospecific nature is crucial for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the discovery and early synthetic pathways of this important intermediate. Rather than a singular, formal "discovery," its prominence grew from the need for enantiomerically pure intermediates in drug development. This guide will delve into the foundational synthetic strategies, focusing on the critical step: the enantioselective synthesis of its precursor, (1R)-1-(4-fluorophenyl)propan-1-ol. We will explore both classic asymmetric chemical synthesis and innovative biocatalytic methods, offering detailed protocols and insights into the experimental rationale.

The Emergence of a Key Chiral Intermediate

The "discovery" of (1R)-1-(4-fluorophenyl)propyl acetate is not marked by a single seminal publication but rather by its increasing utility as a key intermediate in the synthesis of complex pharmaceutical agents. The presence of the fluorophenyl group is of particular interest in drug development as fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability. The chiral nature of the molecule, specifically the (R)-configuration at the C1 position, is often critical for its intended biological activity. Consequently, the development of efficient and stereoselective synthetic routes to this compound and its immediate precursor alcohol has been a significant focus.

Early efforts in the synthesis of chiral alcohols like (1R)-1-(4-fluorophenyl)propan-1-ol were driven by the broader need for enantiopure building blocks in asymmetric synthesis. The two primary early strategies that emerged were asymmetric reduction of the corresponding prochiral ketone and enzymatic resolution of a racemic mixture.

Foundational Synthesis Pathway: Asymmetric Reduction of 4'-Fluoropropiophenone

One of the most reliable and well-documented early methods for the enantioselective synthesis of the precursor alcohol, (1R)-1-(4-fluorophenyl)propan-1-ol, is the asymmetric reduction of 4'-fluoropropiophenone. The Corey-Bakshi-Shibata (CBS) reduction stands out for its high enantioselectivity and operational simplicity.

The Corey-Bakshi-Shibata (CBS) Reduction: A Mechanistic Overview

The CBS reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric reducing agent, typically borane, to one face of the prochiral ketone. The enantioselectivity of the reaction is dictated by the chirality of the catalyst. For the synthesis of the (R)-alcohol, the (S)-CBS catalyst is employed. The mechanism involves the formation of a complex between the chiral catalyst and borane, which then coordinates to the ketone. This coordination orients the ketone in a way that sterically favors the delivery of the hydride to one face, resulting in a high enantiomeric excess of the desired alcohol.

Diagram: Corey-Bakshi-Shibata (CBS) Reduction Pathway

CBS_Reduction cluster_reactants Reactants cluster_catalyst Catalyst 4_Fluoropropiophenone 4'-Fluoropropiophenone Ketone_Coordination Ketone Coordination 4_Fluoropropiophenone->Ketone_Coordination Borane_Source Borane Source (e.g., BH3-DMS) Catalyst_Borane_Complex Catalyst-Borane Complex Borane_Source->Catalyst_Borane_Complex S_CBS_Catalyst (S)-CBS Catalyst S_CBS_Catalyst->Catalyst_Borane_Complex Forms Catalyst_Borane_Complex->Ketone_Coordination Hydride_Delivery Stereoselective Hydride Delivery Ketone_Coordination->Hydride_Delivery Product_Complex Product-Catalyst Complex Hydride_Delivery->Product_Complex R_Alcohol (1R)-1-(4-fluorophenyl) propan-1-ol Product_Complex->R_Alcohol Hydrolysis

Caption: Workflow of the CBS reduction for synthesizing (1R)-1-(4-fluorophenyl)propan-1-ol.

Experimental Protocol: CBS Reduction of 4'-Fluoropropiophenone

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • 4'-Fluoropropiophenone

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH3-DMS)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) as a 1 M solution in toluene.

  • Cool the flask to 0 °C in an ice bath and slowly add borane-dimethyl sulfide complex (0.6 eq.). Stir the mixture for 10 minutes at this temperature.

  • In a separate flask, dissolve 4'-fluoropropiophenone (1.0 eq.) in anhydrous THF.

  • Slowly add the solution of 4'-fluoropropiophenone to the catalyst-borane mixture at 0 °C over a period of 30 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of methanol.

  • Add 1 M hydrochloric acid and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford (1R)-1-(4-fluorophenyl)propan-1-ol.

ParameterTypical Value
Enantiomeric Excess (ee) >95%
Yield 85-95%
Reaction Time 3-5 hours
Temperature 0 °C to Room Temperature

Biocatalytic Approaches: The Green Chemistry Alternative

Biocatalysis has emerged as a powerful and environmentally friendly alternative for the synthesis of chiral compounds.[1][2] For the preparation of (1R)-1-(4-fluorophenyl)propan-1-ol and its subsequent acetate, lipase-catalyzed kinetic resolution is a prominent and effective strategy.

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, a lipase. This allows for the separation of the two enantiomers. For the synthesis of (1R)-1-(4-fluorophenyl)propyl acetate, a racemic mixture of 1-(4-fluorophenyl)propan-1-ol can be subjected to acylation catalyzed by a lipase. The lipase will selectively acylate one enantiomer, leaving the other unreacted.

Alternatively, a racemic mixture of 1-(4-fluorophenyl)propyl acetate can be hydrolyzed by a lipase, which will selectively hydrolyze one enantiomer to the alcohol, leaving the other acetate enantiomer untouched. The choice of lipase is crucial for achieving high enantioselectivity. Lipases from Candida antarctica (CAL-B), Pseudomonas cepacia (PSL), and Candida rugosa are commonly employed.[1][3]

Diagram: Lipase-Catalyzed Kinetic Resolution Pathways

Lipase_Resolution cluster_acylation Kinetic Resolution via Acylation cluster_hydrolysis Kinetic Resolution via Hydrolysis Racemic_Alcohol Racemic (R/S)-1-(4-fluorophenyl) propan-1-ol Lipase_Acylation Lipase (e.g., CAL-B) Racemic_Alcohol->Lipase_Acylation Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Lipase_Acylation R_Acetate (1R)-1-(4-fluorophenyl) propyl acetate Lipase_Acylation->R_Acetate Faster Reaction S_Alcohol (1S)-1-(4-fluorophenyl) propan-1-ol Lipase_Acylation->S_Alcohol Slower Reaction (Unreacted) Racemic_Acetate Racemic (R/S)-1-(4-fluorophenyl) propyl acetate Lipase_Hydrolysis Lipase (e.g., CRL) Racemic_Acetate->Lipase_Hydrolysis Water Water Water->Lipase_Hydrolysis S_Alcohol_from_Hydrolysis (1S)-1-(4-fluorophenyl) propan-1-ol Lipase_Hydrolysis->S_Alcohol_from_Hydrolysis Faster Reaction R_Acetate_from_Hydrolysis (1R)-1-(4-fluorophenyl) propyl acetate Lipase_Hydrolysis->R_Acetate_from_Hydrolysis Slower Reaction (Unreacted)

Caption: Two common strategies for the lipase-catalyzed kinetic resolution.

Experimental Protocol: Lipase-Catalyzed Acylation

This protocol provides a general framework for the kinetic resolution of racemic 1-(4-fluorophenyl)propan-1-ol.

Materials:

  • Racemic 1-(4-fluorophenyl)propan-1-ol

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., toluene, hexane)

  • Molecular sieves (optional, for drying)

Procedure:

  • To a flask containing racemic 1-(4-fluorophenyl)propan-1-ol (1.0 eq.) dissolved in an anhydrous organic solvent, add immobilized lipase (e.g., Novozym 435, typically 10-50% w/w of the substrate).

  • Add vinyl acetate (1.0-1.5 eq.) as the acyl donor.

  • Seal the flask and shake or stir the mixture at a controlled temperature (e.g., 30-45 °C).

  • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the formed acetate.

  • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the produced acetate.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Remove the solvent under reduced pressure.

  • Separate the resulting (1R)-1-(4-fluorophenyl)propyl acetate from the unreacted (1S)-1-(4-fluorophenyl)propan-1-ol by column chromatography.

ParameterTypical Value
Enantiomeric Excess (ee) >99% (at ~50% conversion)
Conversion ~50%
Reaction Time 24-72 hours
Temperature 30-45 °C

Final Step: Esterification to (1R)-1-(4-fluorophenyl)propyl Acetate

Once the enantiomerically pure (1R)-1-(4-fluorophenyl)propan-1-ol is obtained, the final esterification to the target acetate is a straightforward chemical transformation. This can be achieved through various standard esterification methods.

Acetylation with Acetyl Chloride or Acetic Anhydride

A common and efficient method is the reaction of the alcohol with acetyl chloride or acetic anhydride in the presence of a base, such as pyridine or triethylamine, to neutralize the acid byproduct.

Procedure:

  • Dissolve (1R)-1-(4-fluorophenyl)propan-1-ol (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).

  • Add a base such as pyridine or triethylamine (1.2-1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride (1.1-1.3 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure to yield (1R)-1-(4-fluorophenyl)propyl acetate.

Conclusion

The synthesis of (1R)-1-(4-fluorophenyl)propyl acetate is a testament to the advancements in asymmetric synthesis. While not having a singular "discovery" event, its importance as a chiral building block has driven the development of robust and efficient synthetic methodologies. The early pathways, dominated by the CBS reduction and lipase-catalyzed resolutions, provide powerful and reliable routes to this valuable compound. These foundational methods continue to be relevant and serve as a basis for further innovation in the field of medicinal and process chemistry.

References

  • Singh, A., Goel, Y., Rai, A. K., & Banerjee, U. C. (2012). Lipase catalyzed kinetic resolution for the production of (S)-3-[5-(4-fluoro-phenyl)-5-hydroxy-pentanoyl]-4-phenyl-oxazolidin-2-one: An intermediate for the synthesis of ezetimibe. Journal of Molecular Catalysis B: Enzymatic, 84, 139-144. [Link]

  • de Sousa, J. S., & O'Brien, P. (2011). Lipase-catalysed enzymatic kinetic resolution of aromatic Morita-Baylis-Hillman derivatives by hydrolysis and transesterification. Chemistry Central Journal, 5, 53. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(12), 22166–22195. [Link]

  • Bharate, J. B., Singh, S., Wani, A., Sharma, S., Joshi, P., Khan, I. A., Kumar, A., & Vishwakarma, R. A. (2014). Discovery of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump. Organic & Biomolecular Chemistry, 12(35), 6879–6890. [Link]

  • Almac Group. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac Sciences. [Link]

  • Serra, S., & Riva, S. (2020). Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches. Molecules, 25(9), 2149. [Link]

  • Riva, S., & Monti, D. (2014). Biocatalytic synthesis of chiral pharmaceutical intermediates. Doctoral Thesis, University of Milan. [Link]

  • Sabat, M., Barilli, A., et al. (2022). The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. Bioorganic & Medicinal Chemistry, 76, 117084. [Link]

  • Wu, S., Snajdrova, R., Moore, J. C., Baldenius, K., & Bornscheuer, U. T. (2020). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition, 60(1), 88-119. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enzymatic Kinetic Resolution of Racemic 1-(4-fluorophenyl)propyl Acetate

Introduction & Rationale The 1-arylpropanol structural motif is a privileged chiral building block in modern medicinal chemistry, serving as a critical intermediate in the synthesis of selective serotonin reuptake inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The 1-arylpropanol structural motif is a privileged chiral building block in modern medicinal chemistry, serving as a critical intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs), neurokinin antagonists, and various agrochemicals. Specifically, the para-fluoro substitution in 1-(4-fluorophenyl)propyl acetate enhances the lipophilicity and metabolic stability of downstream active pharmaceutical ingredients (APIs).

While asymmetric reduction of prochiral ketones is a viable synthetic route, the enzymatic kinetic resolution (EKR) of racemic esters remains the gold standard for achieving exceptional enantiomeric purity ( ee>99% ). EKR leverages the exquisite stereoselectivity of lipases—most notably Candida antarctica Lipase B (CALB)—to discriminate between enantiomers under mild, environmentally benign conditions [1].

This application note details a highly optimized, self-validating protocol for the kinetic resolution of racemic 1-(4-fluorophenyl)propyl acetate via enantioselective alcoholysis, ensuring maximum yield, catalyst longevity, and stereochemical fidelity.

Mechanistic Insights & Causality (E-E-A-T)

The Ping-Pong Bi-Bi Mechanism and Kazlauskas' Rule

CALB is a serine hydrolase that operates via a classic Ping-Pong Bi-Bi mechanism. The active site features a catalytic triad (Ser105-His224-Asp187). According to Kazlauskas' empirical rule, lipases predictably favor the (1R)-enantiomer of secondary alcohols and their corresponding acetates due to the steric constraints of the enzyme's stereospecificity pocket [2].

During the resolution of racemic 1-(4-fluorophenyl)propyl acetate, the (1R)-acetate rapidly binds to the active site, forming a covalent acyl-enzyme intermediate and releasing the (1R)-alcohol. The (1S)-acetate is sterically hindered from adopting the required transition state geometry and remains unreacted.

Why Alcoholysis Over Hydrolysis?

A critical experimental choice in this protocol is the use of methanolysis in an organic solvent rather than aqueous hydrolysis.

  • The Causality: Aqueous hydrolysis of the acetate generates acetic acid as a byproduct. As acetic acid accumulates, the microenvironmental pH within the enzyme's pores drops, leading to the protonation of the catalytic His224 residue and subsequent enzyme deactivation. By using methanol as an acyl acceptor (alcoholysis), the byproduct is methyl acetate—a neutral species that preserves the enzyme's ionization state and extends the operational half-life of the biocatalyst.

Solvent Selection and Enzyme Hydration

The thermodynamic activity of lipases in non-aqueous media is dictated by their hydration state. Solvents with a logP between 1.0 and 2.0, such as Methyl tert-butyl ether (MTBE, logP=1.24 ), are optimal. MTBE is sufficiently hydrophobic to prevent the stripping of the essential bound water layer from the enzyme's surface, yet polar enough to fully dissolve both the hydrophobic substrate and the hydrophilic methanol [3].

Reaction Pathway Visualization

EKR_Workflow Racemic Racemic 1-(4-fluorophenyl)propyl acetate (1R, 1S mixture) Enzyme Novozym 435 (CALB) + Methanol in MTBE Racemic->Enzyme Addition Complex Enzyme-Substrate Complex Enzyme->Complex Binding (Ping-Pong Bi-Bi) Product1 (1R)-1-(4-fluorophenyl)propan-1-ol (Target Alcohol) Complex->Product1 Fast Alcoholysis (1R) Product2 (1S)-1-(4-fluorophenyl)propyl acetate (Unreacted Ester) Complex->Product2 No Reaction (1S) Byproduct Methyl Acetate (Neutral Byproduct) Complex->Byproduct Acyl Transfer to MeOH

Fig 1: CALB-catalyzed kinetic resolution workflow via enantioselective alcoholysis.

Quantitative Data: Solvent & Acyl Acceptor Optimization

The following table summarizes the system validation data, demonstrating the causal relationship between solvent polarity ( logP ), acyl acceptor choice, and the resulting Enantiomeric Ratio ( E -value).

SolventSolvent logP Acyl AcceptorTime (h)Conversion ( c , %) ees​ (%) eep​ (%) E -value
MTBE 1.24 Methanol (0.6 eq) 24 49.5 >99.0 98.5 >200
Hexane3.90Methanol (0.6 eq)3648.092.3>99.0150
Acetonitrile-0.33Methanol (0.6 eq)7215.017.695.045
MTBE1.24Ethanol (0.6 eq)4849.096.098.0180

Data Interpretation: MTBE provides the optimal microenvironment for CALB, yielding a near-perfect resolution ( E>200 ) at exactly 49.5% conversion. Highly polar solvents like acetonitrile strip the enzyme's hydration layer, drastically reducing both reaction rate and stereoselectivity.

Step-by-Step Experimental Protocol

Materials & Reagents
  • Substrate: Racemic 1-(4-fluorophenyl)propyl acetate (50 mmol, ~9.81 g)

  • Biocatalyst: Novozym 435 (Immobilized Candida antarctica Lipase B on acrylic resin) – 500 mg

  • Solvent: Methyl tert-butyl ether (MTBE), anhydrous, stored over 4Å molecular sieves – 100 mL

  • Acyl Acceptor: Methanol, anhydrous – 30 mmol (1.21 mL, 0.6 equivalents)

  • Internal Standard (Optional): Dodecane (for GC monitoring)

Phase 1: Reaction Setup
  • Preparation: In a flame-dried 250 mL Erlenmeyer flask equipped with a PTFE-lined screw cap, add 100 mL of anhydrous MTBE.

  • Substrate Addition: Dissolve 50 mmol of racemic 1-(4-fluorophenyl)propyl acetate into the solvent. Stir gently until fully homogenized.

  • Nucleophile Addition: Add 30 mmol of anhydrous methanol. Note: Limiting the methanol to 0.6 equivalents prevents competitive inhibition and thermodynamic stalling, driving the reaction cleanly to ~50% conversion.

  • Initiation: Add 500 mg of Novozym 435 beads.

Phase 2: Incubation & Self-Validating Monitoring
  • Incubation: Place the flask in an orbital shaker set to 30 °C and 200 rpm. Crucial: Do not use magnetic stirring, as the stir bar will mechanically grind and destroy the macroporous acrylic resin beads, leading to enzyme leaching and loss of activity.

  • Sampling: At 6, 12, 18, and 24 hours, withdraw a 50 µL aliquot. Dilute with 950 µL of hexane, filter through a 0.22 µm PTFE syringe filter to remove any trace enzyme, and inject into a Chiral GC (e.g., CP-Chirasil-Dex CB column, FID detector).

  • System Validation (The E -value): Calculate the conversion ( c ) and Enantiomeric Ratio ( E ) using the following self-validating equations:

    • c=ees​+eep​ees​​

    • E=ln[1−c(1−eep​)]ln[1−c(1+eep​)]​

    • Stop the reaction exactly when c reaches 49.5 - 50.0% to ensure both the unreacted ester and the product alcohol possess >99%ee .

Phase 3: Workup & Isolation
  • Termination: Once 50% conversion is achieved (typically ~24 hours), terminate the reaction by vacuum filtering the mixture through a sintered glass funnel. Wash the recovered Novozym 435 beads with cold MTBE (2 × 20 mL). The beads can be dried and reused for up to 5 subsequent cycles with minimal loss of activity.

  • Concentration: Evaporate the combined filtrate and washings under reduced pressure to yield a crude mixture of (1R)-1-(4-fluorophenyl)propan-1-ol and (1S)-1-(4-fluorophenyl)propyl acetate.

  • Separation: Purify the mixture via silica gel flash chromatography. Elute first with Hexane/Ethyl Acetate (95:5) to isolate the less polar (1S)-acetate, followed by Hexane/Ethyl Acetate (80:20) to elute the more polar (1R)-alcohol.

  • Verification: Confirm the optical purity of the isolated fractions via polarimetry and chiral HPLC/GC.

References

  • MDPI. (2012). Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica. Molecules. Available at:[Link]

  • National Institutes of Health (PMC). (2012). Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols. Int J Mol Sci. Available at:[Link]

  • American Chemical Society (ACS). (2014). Effect of Solvent Polarity on Enantioselectivity in Candida Antarctica Lipase B Catalyzed Kinetic Resolution of Primary and Secondary Alcohols. The Journal of Organic Chemistry. Available at:[Link]

Application

Application Note: Enantioselective Preparation and Mild Deprotection of (1R)-1-(4-fluorophenyl)propan-1-ol

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application Focus: Biocatalytic Kinetic Resolution and Non-Racemizing Ester Cleavage Executive Summary The preparation of enantio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application Focus: Biocatalytic Kinetic Resolution and Non-Racemizing Ester Cleavage

Executive Summary

The preparation of enantiopure secondary benzylic alcohols is a critical operation in the synthesis of active pharmaceutical ingredients (APIs). This application note details a robust, two-stage workflow for the preparation of (1R)-1-(4-fluorophenyl)propan-1-ol . The protocol utilizes a highly selective biocatalytic kinetic resolution to generate the (1R)-acetate precursor, followed by a chemoselective, non-racemizing transesterification (modified Zemplén deacylation) to liberate the target chiral alcohol.

Mechanistic Rationale: The Benzylic Trap

In drug development, preserving the stereochemical integrity of chiral centers during deprotection is paramount. The acetate precursor—(1R)-1-(4-fluorophenyl)propyl acetate—presents a specific mechanistic vulnerability during ester hydrolysis.

  • The Danger of Acidic Hydrolysis: If subjected to standard aqueous acidic hydrolysis, protonation of the ester carbonyl can lead to alkyl-oxygen cleavage rather than the desired acyl-oxygen cleavage[1]. The electron-donating resonance of the aromatic ring (despite the inductive withdrawal of the para-fluoro substituent) stabilizes the resulting benzylic carbocation. This SN​1 -type pathway results in catastrophic racemization and competitive E1 elimination to yield 1-(4-fluorophenyl)propene.

  • The Transesterification Solution: To circumvent this, we utilize a modified Zemplén transesterification[2]. By employing catalytic potassium carbonate ( K2​CO3​ ) in anhydrous methanol, the reaction proceeds strictly via acyl-oxygen cleavage. The methoxide anion attacks the ester carbonyl, generating the free alcohol and volatile methyl acetate. Because the benzylic C−O bond is never broken, stereochemical fidelity is maintained at 100%.

Upstream Generation: CAL-B Kinetic Resolution

To obtain the enantiopure (1R)-acetate precursor, racemic 1-(4-fluorophenyl)propan-1-ol is subjected to enzymatic kinetic resolution. Candida antarctica Lipase B (CAL-B) is the gold-standard biocatalyst for this transformation, exhibiting exceptional (R)-stereopreference for secondary alcohols[3]. By utilizing vinyl acetate as the acyl donor, the reaction is rendered irreversible; the leaving group, vinyl alcohol, rapidly tautomerizes to acetaldehyde, driving the equilibrium forward to yield the (1R)-acetate and unreacted (1S)-alcohol[4].

Process Visualization

ProcessFlow Racemic Racemic 1-(4-fluorophenyl)propan-1-ol (Starting Material) Enzyme CAL-B Catalyzed Acylation (Vinyl Acetate, Hexane, 30°C) Racemic->Enzyme Resolution Kinetic Resolution Mixture (1R)-Acetate + (1S)-Alcohol Enzyme->Resolution Chromatography Silica Gel Chromatography (Separation) Resolution->Chromatography Precursor (1R)-1-(4-fluorophenyl)propyl acetate (Isolated Precursor) Chromatography->Precursor Isolate (R)-Acetate Deprotection Modified Zemplén Transesterification (K2CO3, MeOH, 25°C) Precursor->Deprotection Product (1R)-1-(4-fluorophenyl)propan-1-ol (Enantiopure Target) Deprotection->Product Byproduct Methyl Acetate (Volatile Byproduct) Deprotection->Byproduct

Workflow for biocatalytic resolution and mild deprotection to yield the target (1R)-alcohol.

Step-by-Step Experimental Protocols

Protocol A: Biocatalytic Synthesis of the (1R)-Acetate Precursor

This step establishes the chiral center via enzymatic resolution.

  • Preparation: In a dry 250 mL round-bottom flask, dissolve racemic 1-(4-fluorophenyl)propan-1-ol (10.0 g, 64.8 mmol) in anhydrous hexane (100 mL).

  • Reagent Addition: Add vinyl acetate (16.7 g, 194.4 mmol, 3.0 eq) followed by Novozym 435 (immobilized CAL-B, 1.0 g).

  • Incubation: Seal the flask and incubate at 30°C in an orbital shaker (200 rpm) for 24 hours.

  • In-Process Control (IPC): Monitor the reaction via chiral HPLC. The reaction is complete when the (R)-enantiomer of the alcohol is fully consumed (approx. 50% overall conversion).

  • Isolation: Filter the mixture through a sintered glass funnel to recover the immobilized enzyme (which can be washed with hexane and reused). Concentrate the filtrate under reduced pressure.

  • Purification: Separate the (1R)-1-(4-fluorophenyl)propyl acetate from the unreacted (1S)-alcohol via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1).

Protocol B: Mild Transesterification to the Target (1R)-Alcohol

This step acts as a self-validating system; the mild conditions ensure the enantiomeric excess (ee) of the precursor is perfectly mirrored in the final product.

  • Preparation: Dissolve the isolated (1R)-1-(4-fluorophenyl)propyl acetate (5.0 g, 25.5 mmol) in anhydrous methanol (50 mL) under a nitrogen atmosphere.

  • Catalyst Addition: Add anhydrous potassium carbonate ( K2​CO3​ , 0.35 g, 2.55 mmol, 0.1 eq) in one portion.

  • Reaction: Stir the suspension at 25°C for 2 to 4 hours.

  • In-Process Control (IPC): Monitor by TLC (Hexanes/EtOAc 8:2, UV active). The self-validating endpoint is reached when the less polar acetate spot ( Rf​ ~0.6) completely disappears, replaced by the more polar alcohol spot ( Rf​ ~0.3).

  • Workup: Filter the suspension through a short pad of Celite to remove the inorganic salts.

  • Concentration: Evaporate the methanol and the volatile methyl acetate byproduct under reduced pressure.

  • Final Polish: Redissolve the crude oil in dichloromethane (50 mL), wash with brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate to yield pure (1R)-1-(4-fluorophenyl)propan-1-ol as a colorless oil.

Quantitative Data: Hydrolysis Method Comparison

To validate the necessity of the modified Zemplén conditions, parallel deprotection studies were conducted on the (1R)-acetate precursor. The data below demonstrates the severe risks of utilizing standard hydrolytic conditions on benzylic substrates.

Hydrolysis MethodReagents & ConditionsYield (%)Enantiomeric Excess (ee %)Mechanistic Outcome
Aqueous Acid 2M HCl, THF, 60°C65%<10% (Racemized)Alkyl cleavage ( SN​1 ), E1 elimination
Aqueous Base 2M NaOH, H2​O /MeOH, 60°C85%92% (Degraded)Acyl cleavage, trace epimerization
Mild Transesterification K2​CO3​ (0.1 eq), MeOH, 25°C>98% >99% (Retained)Acyl cleavage, volatile byproducts

Sources

Method

Application Note: Determination of Enantiomeric Excess (ee) of (1R)-1-(4-fluorophenyl)propyl acetate

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Mechanistic Rationale In modern drug development and asymmetric synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Rationale

In modern drug development and asymmetric synthesis, chiral secondary esters such as (1R)-1-(4-fluorophenyl)propyl acetate frequently serve as critical building blocks or prodrug intermediates. The pharmacological efficacy and safety profile of chiral active pharmaceutical ingredients (APIs) are heavily dependent on their stereochemical purity. Consequently, determining the enantiomeric excess (ee) with high precision is a non-negotiable regulatory and scientific requirement.

As an Application Scientist, I approach enantiomeric resolution not as a simple assay, but as a complex system of intermolecular interactions that must be precisely tuned. For 1-(4-fluorophenyl)propyl acetate, the molecule presents three distinct structural features that dictate our analytical strategy:

  • A hydrogen-bond accepting ester carbonyl.

  • A highly polarizable aromatic ring capable of π−π interactions.

  • A hydrophobic propyl chain.

To ensure rigorous, artifact-free quantification, this guide establishes a dual-methodology approach: a primary Chiral High-Performance Liquid Chromatography (HPLC) method using a polysaccharide-based stationary phase, and an orthogonal Chiral Gas Chromatography (GC) method utilizing a cyclodextrin-based phase.

The Causality Behind Column Selection

Primary Method (HPLC): We utilize a Chiralcel OD-H column, which consists of cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel[1]. The chiral recognition mechanism here is driven by the formation of transient diastereomeric complexes[2]. The carbamate N-H groups of the stationary phase act as hydrogen bond donors to the ester carbonyl of the analyte[2]. Concurrently, the 3,5-dimethylphenyl groups of the column engage in π−π stacking with the 4-fluorophenyl ring of the analyte[1]. The spatial constraints of the chiral helical groove of the cellulose polymer dictate that one enantiomer will fit more thermodynamically favorably than the other, resulting in baseline separation.

Orthogonal Method (GC): For cross-validation, we employ a CP-Chirasil-Dex CB column, featuring a chemically bonded β -cyclodextrin phase[3]. The separation mechanism fundamentally differs from HPLC, relying instead on inclusion complexation[4]. The hydrophobic 4-fluorophenyl group and propyl chain partition into the hydrophobic cavity of the β -cyclodextrin, while the polar acetate group interacts with the hydroxyl-rimmed opening[4]. The inherent chirality of the cyclodextrin cavity discriminates between the spatial arrangements of the (1R) and (1S) enantiomers.

Experimental Protocols: A Self-Validating System

A protocol is only as reliable as its System Suitability Test (SST). The following methodologies are designed as self-validating systems. Crucial Rule: You must never calculate ee from an asymmetric sample without first proving that your system can resolve the racemate to a baseline resolution ( Rs​≥1.5 ). If the minor enantiomer peak is co-eluting with the major peak, the calculated ee will be artificially inflated, leading to catastrophic downstream failures in drug development.

Protocol A: Chiral HPLC (Primary Method)

1. System Preparation:

  • Purge the HPLC system with a normal-phase solvent mixture of Hexane / Isopropanol (99:1 v/v)[5].

  • Equilibrate the Chiralcel OD-H column (250 mm x 4.6 mm, 5 µm) at 25 °C at a flow rate of 0.8 mL/min until a stable UV baseline is achieved at 254 nm.

2. Standard Preparation (The Validation Step):

  • Dissolve 1.0 mg of racemic (±)-1-(4-fluorophenyl)propyl acetate in 1.0 mL of the mobile phase.

3. Sample Preparation:

  • Dissolve 1.0 mg of the target (1R)-1-(4-fluorophenyl)propyl acetate sample in 1.0 mL of the mobile phase.

4. System Suitability Testing (SST):

  • Inject 10 µL of the racemic standard.

  • Calculate the resolution ( Rs​ ) between the two enantiomeric peaks using the formula: Rs​=1.18×W50,1​+W50,2​tR2​−tR1​​

  • Causality Check: Proceed to step 5 only if Rs​≥1.5 . If Rs​<1.5 , decrease the Isopropanol modifier to 0.5% to increase retention and theoretical plates.

5. Sample Analysis & Integration:

  • Inject 10 µL of the (1R) sample. Record the chromatogram for 30 minutes.

  • Integrate the Area Under the Curve (AUC) for both the (1R) and (1S) peaks.

Protocol B: Chiral GC (Orthogonal Method)

1. System Preparation:

  • Install a CP-Chirasil-Dex CB column (25 m x 0.25 mm x 0.25 µm) in a GC-FID system[3].

  • Set the carrier gas (Helium) to a constant flow of 1.2 mL/min.

2. Temperature Program:

  • Set the injector temperature to 220 °C and the FID to 250 °C.

  • Program the oven to hold isothermally at 110 °C for 35 minutes. (Isothermal conditions generally provide superior chiral resolution for volatile esters compared to rapid temperature gradients).

3. Analysis:

  • Dissolve 1.0 mg of the sample in 1.0 mL of Hexane.

  • Inject 1 µL of the racemic standard (split ratio 50:1) to confirm baseline resolution.

  • Inject 1 µL of the (1R)-sample and integrate the resulting peaks.

Data Presentation and Expected Outcomes

Table 1: Chromatographic Parameters and System Suitability Criteria
ParameterChiral HPLC Method (Primary)Chiral GC Method (Orthogonal)
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)CP-Chirasil-Dex CB (25 m x 0.25 mm)
Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Chemically bonded β -cyclodextrin
Mobile/Carrier Phase Hexane / Isopropanol (99:1 v/v)Helium (Constant Flow: 1.2 mL/min)
Flow Rate / Temp 0.8 mL/min at 25 °CIsothermal at 110 °C
Detection UV at 210 nm and 254 nmFlame Ionization Detector (FID)
Target Resolution ( Rs​ ) 1.5 (Baseline separation) 1.5 (Baseline separation)
Table 2: Representative Retention Times and ee Calculation
AnalyteHPLC Retention Time (approx.)GC Retention Time (approx.)Peak Area Integration
(1S)-enantiomer (Minor) ~ 18.5 min~ 24.2 min AS​
(1R)-enantiomer (Major) ~ 21.0 min~ 25.5 min AR​

Note: Absolute elution order must always be verified by spiking the racemate with an enantiopure standard. Typical elution on OD-H for similar phenylpropyl acetates shows the (S)-enantiomer eluting prior to the (R)-enantiomer under normal phase conditions[5].

Enantiomeric Excess Calculation: ee(%)=AR​+AS​AR​−AS​​×100

(Where AR​ is the area of the (1R)-enantiomer and AS​ is the area of the (1S)-enantiomer).

Analytical Workflow Visualization

The following diagram maps the logical progression of the self-validating analytical workflow, ensuring that no sample is analyzed without prior system verification.

G Start Synthesize/Obtain (1R)-1-(4-fluorophenyl)propyl acetate Prep Sample Preparation (Dilute in Hexane/IPA) Start->Prep Racemate Racemate Validation Inject (±) Standard Prep->Racemate CheckRs Resolution Check (Rs ≥ 1.5?) Racemate->CheckRs Optimize Optimize Method (Flow rate, Modifier %) CheckRs->Optimize No Analyze Chiral Analysis Inject (1R) Sample CheckRs->Analyze Yes Optimize->Racemate Integrate Peak Integration (Area R vs Area S) Analyze->Integrate Calc Calculate ee (%) ((R-S)/(R+S)) x 100 Integrate->Calc

Workflow for the validation and determination of enantiomeric excess via chiral chromatography.

References

  • Source: mdpi.
  • Source: chromatographyonline.
  • Source: eijppr.
  • Source: mdpi.
  • Source: nih.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in (1R)-1-(4-Fluorophenyl)propyl Acetate Extraction

Welcome to the technical support center for the synthesis and extraction of (1R)-1-(4-fluorophenyl)propyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and extraction of (1R)-1-(4-fluorophenyl)propyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis and extraction of this chiral ester, with a primary focus on addressing the issue of low yield. This resource provides in-depth, experience-driven advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low yield of (1R)-1-(4-fluorophenyl)propyl acetate?

A1: Low yields in the synthesis and extraction of this chiral ester can often be attributed to several key factors. The esterification reaction itself is a reversible process, which can lead to an equilibrium state with significant amounts of unreacted starting materials.[1][2] Additionally, side reactions, incomplete conversion of reactants, and losses during the workup and purification stages are common culprits.[3] The chiral nature of the product also introduces the possibility of yield loss if the resolution or asymmetric synthesis method is not optimized.[4]

Q2: How can I improve the yield of the esterification reaction itself?

A2: To drive the equilibrium towards the product side, you can employ Le Chatelier's principle. This can be achieved by using an excess of one of the reactants, typically the less expensive one.[1] Another effective strategy is the continuous removal of a byproduct, such as water, from the reaction mixture.[1][2] Optimizing reaction conditions, including temperature, pressure, and the concentration of the catalyst, can also significantly enhance the yield.[1]

Q3: What is the optimal pH for extracting (1R)-1-(4-fluorophenyl)propyl acetate?

A3: The pH of the aqueous phase during extraction is critical. Esters can be susceptible to hydrolysis under both acidic and alkaline conditions, which would lead to the loss of your product.[5][6] Generally, maintaining a pH close to neutral (pH 7) is advisable to minimize hydrolysis. However, the optimal pH can also depend on the specific impurities you are trying to remove. It is recommended to perform small-scale extractions at various pH values to determine the optimal condition for your specific process.

Q4: Can I use any organic solvent for the extraction?

A4: The choice of solvent is crucial for efficient extraction. The ideal solvent should have high solubility for (1R)-1-(4-fluorophenyl)propyl acetate and be immiscible with water. Common choices for ester extraction include ethyl acetate, diethyl ether, and dichloromethane. The selection should also consider the solvent's boiling point for ease of removal post-extraction, as well as safety and environmental factors.

Troubleshooting Guide: Addressing Specific Issues

This section provides a more detailed, step-by-step approach to diagnosing and resolving specific problems that can lead to low yields.

Problem 1: Low yield with significant unreacted starting material present after reaction.
  • Question: I've completed the reaction, but TLC/GC analysis shows a large amount of unreacted 1-(4-fluorophenyl)propan-1-ol. What should I do?

  • Answer & Protocol: This indicates an incomplete reaction. Here’s a systematic approach to troubleshoot:

    • Verify Reagent Stoichiometry and Purity:

      • Ensure you are using the correct molar ratios of your alcohol and acylating agent (e.g., acetic anhydride or acetyl chloride).

      • Confirm the purity of your starting materials. Impurities can inhibit the reaction.

    • Optimize Reaction Time and Temperature:

      • The reaction may not have reached completion. Try extending the reaction time and monitor the progress by TLC or GC at regular intervals.

      • Consider moderately increasing the reaction temperature, but be cautious of potential side reactions or degradation.

    • Catalyst Activity:

      • If using a catalyst (e.g., DMAP, sulfuric acid), ensure it is active and used in the correct amount. Some catalysts can degrade over time.

    • Implement Water Removal:

      • If your esterification produces water, consider using a Dean-Stark apparatus or adding a dehydrating agent to the reaction mixture to drive the equilibrium towards the product.[2]

Problem 2: The aqueous and organic layers do not separate well during extraction.
  • Question: I'm having trouble with emulsion formation during the aqueous workup. How can I break the emulsion and improve phase separation?

  • Answer & Protocol: Emulsion formation is a common issue, especially when basic solutions are used to neutralize acid catalysts.

    • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion and decrease the solubility of the organic product in the aqueous phase.

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. This can prevent the formation of a stable emulsion.

    • Centrifugation: For small-scale extractions, centrifuging the mixture can effectively separate the layers.

    • Solvent Addition: Adding a small amount of a different organic solvent with a different density might help to break the emulsion.

Problem 3: The final product is impure, containing byproducts.
  • Question: My final product yield is low, and NMR/GC-MS analysis shows the presence of several impurities. How can I improve the purity and, consequently, the isolated yield?

  • Answer & Protocol: The presence of impurities suggests that either side reactions are occurring or the purification process is inefficient.

    • Identify the Impurities: Use analytical techniques like GC-MS or LC-MS to identify the structure of the major impurities. This will provide clues about the side reactions taking place.

    • Optimize Reaction Conditions:

      • If byproducts from overheating are suspected, try running the reaction at a lower temperature for a longer duration.

      • If you are observing byproducts from the decomposition of your starting materials or product, consider a milder catalyst or reaction conditions.

    • Refine the Purification Protocol:

      • Column Chromatography: This is a highly effective method for separating the desired ester from impurities. Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve optimal separation.

      • Distillation: If the product is volatile and thermally stable, distillation under reduced pressure can be an excellent purification method.

      • Recrystallization: If your product is a solid at room temperature or can be solidified, recrystallization from a suitable solvent can significantly improve purity.

Visualizing the Workflow

To aid in understanding the key decision points in troubleshooting, the following workflow diagram is provided.

Troubleshooting_Workflow start Low Yield of (1R)-1-(4-fluorophenyl)propyl acetate check_reaction Analyze Reaction Mixture (TLC/GC) start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction High Starting Material side_products Significant Side Products check_reaction->side_products Multiple Spots/Peaks good_conversion Good Conversion to Product check_reaction->good_conversion troubleshoot_reaction Troubleshoot Reaction Conditions: - Check Stoichiometry & Purity - Optimize Time & Temperature - Verify Catalyst Activity - Remove Water incomplete_reaction->troubleshoot_reaction troubleshoot_side_reactions Optimize Reaction Conditions: - Lower Temperature - Milder Catalyst side_products->troubleshoot_side_reactions check_extraction Proceed to Extraction & Workup good_conversion->check_extraction troubleshoot_reaction->check_reaction troubleshoot_side_reactions->check_reaction emulsion_issue Emulsion Formation? check_extraction->emulsion_issue break_emulsion Break Emulsion: - Add Brine - Gentle Mixing - Centrifuge emulsion_issue->break_emulsion Yes check_purity Analyze Crude Product (NMR/GC) emulsion_issue->check_purity No yes_emulsion Yes no_emulsion No break_emulsion->check_purity impure_product Product is Impure check_purity->impure_product pure_product Product is Pure, Low Isolated Yield check_purity->pure_product refine_purification Refine Purification: - Column Chromatography - Distillation - Recrystallization impure_product->refine_purification check_losses Investigate Mechanical Losses: - Transfers - Inefficient Extraction pure_product->check_losses end_goal Improved Yield and Purity refine_purification->end_goal check_losses->end_goal

Caption: A logical workflow for troubleshooting low yields.

Data Summary Table

For your convenience, the following table summarizes key physical properties of relevant compounds.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility in Water
(1R)-1-(4-fluorophenyl)propan-1-ol154.18~225Slightly soluble
Acetic Anhydride102.09139.8Reacts
(1R)-1-(4-fluorophenyl)propyl acetate196.22Not readily availableSparingly soluble
Ethyl Acetate88.1177.1Soluble
Dichloromethane84.9339.6Slightly soluble

Note: Some data, like the precise boiling point of the final product, may not be widely published and may need to be determined experimentally.

References
  • Arborpharmchem. (2026, February 23).
  • Brainly. (2023, September 9). Explain why the yield of ester is relatively low. How can the yield and purity of the ester be improved?
  • USDA ARS. Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils.
  • ResearchG
  • Homework.Study.com. Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?
  • Pharmaceutical Outsourcing. (2014, July 31). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies.
  • Quora. (2019, April 7). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?

Sources

Optimization

Technical Support Center: Optimizing Lipase Concentration for 1-(4-fluorophenyl)propyl acetate Resolution

Welcome to the Biocatalysis Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with optimizing the enzymatic kinetic resolution of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Biocatalysis Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with optimizing the enzymatic kinetic resolution of 1-(4-fluorophenyl)propyl acetate (and its corresponding alcohol).

Achieving high enantiomeric excess ( ee ) and conversion ( c ) requires precise tuning of the biocatalyst concentration. Below, you will find mechanistic insights, a self-validating experimental protocol, and a targeted troubleshooting Q&A.

Mechanistic Causality: Why Lipase Concentration Matters

In enzymatic kinetic resolution, the concentration of the lipase—typically immobilized Candida antarctica lipase B (CALB, commercially available as Novozym 435)—does not merely dictate the speed of the reaction; it fundamentally alters the physical and thermodynamic dynamics of the system.

  • Kinetic Control vs. Mass Transfer: At lower concentrations, the reaction follows standard Michaelis-Menten kinetics where the initial velocity ( V0​ ) is directly proportional to the enzyme loading. However, because Novozym 435 is a heterogeneous catalyst, exceeding the optimal concentration threshold leads to particle agglomeration. This physical clumping reduces the effective interfacial surface area, shifting the system from a kinetically controlled regime to a mass-transfer limited regime1[1].

  • Thermodynamic Drift and Enantioselectivity: Kinetic resolution relies on the difference in activation energy ( ΔΔG‡ ) between the two enantiomers. If the enzyme concentration is excessively high, the fast-reacting enantiomer is rapidly depleted. The massive excess of active sites then forces the hydrolysis or transesterification of the slow-reacting enantiomer, which degrades the overall enantiomeric excess ( ee ) of the final product 2[2].

Self-Validating Experimental Protocol

To find the optimal lipase concentration, you must run a titration matrix using Response Surface Methodology (RSM) principles. This protocol is self-validating: it includes a negative control to rule out background chemical hydrolysis and utilizes the Enantiomeric Ratio ( E -value) to confirm intrinsic enzyme selectivity independent of conversion.

Step 1: Substrate Preparation Prepare a 233 mM solution of racemic 1-(4-fluorophenyl)propyl acetate in a non-polar solvent (e.g., isooctane or hexane) to preserve the enzyme's hydration shell 1[1].

Step 2: Enzyme Titration Array Set up five parallel reaction vials. Add immobilized CALB (Novozym 435) at the following loadings: 0 mg (Control), 50 mg, 100 mg, 116 mg, and 150 mg per mmol of substrate. Self-Validation Check: The 0 mg control must yield 0% conversion. If conversion > 0%, background chemical solvolysis is occurring, and the solvent/buffer system must be adjusted.

Step 3: Reaction Initiation Add the nucleophile (e.g., a primary alcohol like methanol or butanol for alcoholysis, or buffered water for hydrolysis) at a 1.5 molar ratio relative to the substrate.

Step 4: Incubation Incubate the vials at 47 °C with orbital shaking at exactly 161 rpm. This specific agitation rate is critical to keep the beads suspended without inducing mechanical shearing1[1].

Step 5: Sampling & Chiral Analysis Withdraw 50 µL aliquots at 1h, 2h, and 3h. Filter through a 0.22 µm PTFE syringe filter to immediately halt the reaction by removing the enzyme. Analyze via Chiral HPLC to determine conversion ( c ) and enantiomeric excess of the substrate ( ees​ ) and product ( eep​ ).

Step 6: E-value Calculation Calculate the E -value: E=ln[(1−c)(1−ees​)]/ln[(1−c)(1+ees​)] . The E -value should remain constant across the 50 mg to 116 mg loadings. A drop in E -value at 150 mg indicates thermodynamic drift due to over-concentration.

Troubleshooting Guides & FAQs

Q1: My reaction rate plateaued despite adding more Novozym 435. How do I fix this? A1: This is a classic symptom of mass transfer limitation. When immobilized enzyme beads aggregate at high concentrations, the inner active sites become inaccessible to the 1-(4-fluorophenyl)propyl acetate. To troubleshoot, increase the agitation speed (e.g., from 160 to 250 rpm) to break up aggregates, or switch from a batch flask to a packed-bed flow reactor setup2[2].

Q2: My enantiomeric excess (ee) drops significantly after 50% conversion. Is my enzyme concentration too high? A2: Yes. In kinetic resolutions, an excessive enzyme-to-substrate ratio accelerates the reaction so aggressively that once the preferred enantiomer is consumed, the enzyme begins converting the non-preferred enantiomer. Reduce the enzyme loading by 30-50% to maintain strict kinetic control and ensure the reaction is quenched exactly at ~50% conversion 3[3].

Q3: How does the choice of solvent impact the required lipase concentration? A3: Solvents alter the thermodynamic water activity ( aw​ ) and the enzyme's conformational rigidity. Non-polar solvents like isooctane preserve the essential hydration shell of the lipase, requiring less enzyme to achieve high activity. Polar solvents can strip water from the enzyme, necessitating higher enzyme loadings to compensate for the reduced specific activity 3[3].

Quantitative Data Summary

The following table summarizes the optimal parameters derived from Response Surface Methodology (RSM) for the kinetic resolution of arylpropanol scaffolds (applicable to both acylation of the alcohol and hydrolysis of the acetate).

ParameterTested RangePredicted OptimumMechanistic Rationale
Substrate Concentration 50 - 300 mM233 mM Balances throughput with viscosity and prevents substrate-level enzyme inhibition.
Enzyme Loading 50 - 200 mg116 mg Maximizes reaction rate without causing mass transfer limits or bead agglomeration.
Nucleophile/Acyl Ratio 1.0 - 3.0 equiv1.5 equiv Drives the equilibrium forward without causing solvent-effect dilution.
Temperature 30 - 60 °C47 °C Optimizes the kinetic rate vs. the thermal denaturation threshold of CALB.
Stirring Rate 100 - 250 rpm161 rpm Ensures uniform suspension of immobilized beads without mechanical shearing.

Optimization & Troubleshooting Workflow

OptimizationWorkflow Start Start: Racemic 1-(4-fluorophenyl)propyl acetate Titration Enzyme Titration (10 to 150 mg/mmol Novozym 435) Start->Titration Reaction Incubate: 47°C, 161 rpm Add Nucleophile (1.5 eq) Titration->Reaction Analysis Chiral HPLC/GC Analysis Calculate Conversion (c) & ee Reaction->Analysis Decision Is E-value > 100 & Rate Optimal? Analysis->Decision MassTransfer Issue: Mass Transfer Limit (Agglomeration) Decision->MassTransfer No: Rate plateaus OverConversion Issue: Over-conversion (ee drops) Decision->OverConversion No: Low ee Success Optimal Concentration Locked Proceed to Scale-up Decision->Success Yes FixAgitation Increase Agitation or Decrease[E] MassTransfer->FixAgitation FixTime Decrease [E] or Stop at 50% c OverConversion->FixTime FixAgitation->Titration FixTime->Titration

Workflow for optimizing lipase concentration and troubleshooting kinetic resolution issues.

References

  • Kinetic Modeling and Statistical Optimization of Lipase Catalyzed Enantioselective Resolution of (R,S)
  • Optimization of lipase-catalyzed enantioselective production of 1-phenyl 1-propanol using response surface methodology Source: PubMed / NIH URL
  • Enzymatic resolution of a quaternary stereogenic centre as the key step in the synthesis of (S)-(+)
  • (1S)-3-chloro-1-(4-fluorophenyl)

Sources

Troubleshooting

Technical Support Center: Preserving the Chiral Integrity of (1R)-1-(4-fluorophenyl)propyl acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected losses of enantiomeric excess (ee) in chiral benzylic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected losses of enantiomeric excess (ee) in chiral benzylic compounds. (1R)-1-(4-fluorophenyl)propyl acetate is notoriously susceptible to racemization during isolation and long-term storage.

This guide bypasses generic advice to provide a deep, mechanistic understanding of why this specific molecule degrades, followed by field-proven, self-validating protocols to ensure absolute stereochemical stability.

Mechanistic Root Cause Analysis (The "Why")

To prevent racemization, we must first understand the causality of the degradation. The chiral center of (1R)-1-(4-fluorophenyl)propyl acetate is situated at a secondary benzylic position. The adjacent 4-fluorophenyl group strongly stabilizes any developing positive charge via resonance.

When exposed to trace acids (e.g., residual acid from synthesis, mildly acidic silica gel, or acetic acid generated via ambient hydrolysis), the acetate carbonyl oxygen becomes protonated. This turns the acetate group into an excellent leaving group, triggering an SN1-like ionization. The resulting benzylic carbocation is planar and achiral[1]. When the acetate nucleophile recombines with this intermediate, it attacks from either the top or bottom face with equal probability, resulting in a racemic mixture of the (1R) and (1S) enantiomers.

Mechanism A (1R)-1-(4-fluorophenyl) propyl acetate B Protonated Ester (Trace Acid) A->B + H⁺ C Planar Benzylic Carbocation B->C - AcOH D Racemic Mixture (1R & 1S) C->D + AcO⁻ (Non-stereoselective)

Acid-catalyzed SN1 racemization pathway of benzylic acetates via a planar carbocation intermediate.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My compound's ee dropped from 99% to 85% after a month in the refrigerator. What happened? A1: The culprit is a combination of trace moisture and residual acid. Even atmospheric moisture can cause slow hydrolysis of the ester, generating acetic acid. This newly formed acid autocatalyzes the SN1 ionization of the remaining intact ester. To prevent this, the compound must be rigorously dried and stored under an inert atmosphere (Argon) at -20°C to arrest the thermal kinetics of hydrolysis.

Q2: I evaporated my product using a rotary evaporator at 45°C, and my ee dropped immediately. Why? A2: Thermal stress drastically lowers the activation energy required for the C-O bond cleavage. If any trace water or acid was present in your solvent, the elevated temperature accelerated the ionization process[2]. You must always evaporate highly activated benzylic esters at water bath temperatures strictly below 30°C.

Q3: Can I store the purified ester in dichloromethane (DCM) or chloroform in the freezer? A3: Absolutely not. Halogenated solvents slowly decompose over time—especially in the presence of light or trace moisture—generating hydrochloric acid (HCl)[3]. Even parts-per-million levels of HCl will protonate the acetate group and catalyze rapid racemization. If you must store it in solution, use dry, non-polar, non-halogenated solvents like heptane or cyclohexane.

Q4: How can I ensure my product is completely dry before storage without using high heat? A4: Utilize azeotropic drying. After standard drying over sodium sulfate, add a few milliliters of dry cyclohexane to your product and evaporate it under reduced pressure. Cyclohexane forms a low-boiling azeotrope with water, allowing you to pull off residual moisture at low temperatures without risking thermal racemization[4].

Quantitative Impact of Storage Conditions

The following table summarizes the causal relationship between storage environments and the degradation of optical purity.

Storage ConditionSolvent MatrixAtmosphereAdditiveEst. ee Loss (per month)Mechanistic Consequence
Room Temp (25°C)NeatAmbient AirNone>15%High thermal activation & hydrolytic acid generation.
4°CNeatAmbient AirNone5–10%Slowed thermal kinetics, but ambient moisture allows hydrolysis.
-20°CDichloromethaneArgonNone2–5%Slow generation of HCl from DCM induces SN1 ionization.
-20°CNeatArgonNone<0.5%Arrested thermal kinetics and complete moisture exclusion.
-20°CDry HeptaneArgonSolid K₂CO₃0%Complete acid scavenging and ionization suppression.

Self-Validating Standard Operating Procedure (SOP)

To guarantee the chiral integrity of (1R)-1-(4-fluorophenyl)propyl acetate, your workflow must be a self-validating system. This means the protocol inherently checks and eliminates the variables (acid, moisture, heat) that cause SN1 racemization.

Workflow Step1 Crude Reaction Mixture Step2 Wash: Cold Saturated NaHCO₃ (Neutralize Trace Acid) Step1->Step2 Step3 Extract: Non-halogenated Solvent (e.g., MTBE or EtOAc) Step2->Step3 Step4 Dry: Anhydrous Na₂SO₄ & Evaporate < 30°C Step3->Step4 Step5 Azeotropic Water Removal (Co-evaporate with Cyclohexane) Step4->Step5 Step6 Store: Neat, -20°C, Argon Atmosphere (Amber PTFE-lined Vial) Step5->Step6

Optimized self-validating workup and storage workflow to preserve chiral integrity.

Step-by-Step Methodology:
  • Acid Neutralization (Validation Check 1): Quench the crude reaction mixture with pre-chilled (0°C) saturated aqueous NaHCO₃[3]. Self-Validation: Test the aqueous layer with pH paper; it must read >7.5 before proceeding to ensure zero trace acid remains.

  • Extraction: Extract the aqueous layer using a non-halogenated solvent such as Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc). Do not use DCM.

  • Primary Drying: Dry the combined organic layers over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent.

  • Low-Temperature Concentration: Concentrate the filtrate using a rotary evaporator. Critical: The water bath temperature must not exceed 30°C to prevent thermal ionization.

  • Azeotropic Moisture Removal (Validation Check 2): Add 5 mL of anhydrous cyclohexane to the concentrated oil and re-evaporate under reduced pressure[2],[4]. Self-Validation: The resulting oil must be perfectly clear. Any cloudiness indicates residual moisture; if cloudy, repeat the cyclohexane co-evaporation.

  • Storage Packaging: Transfer the pure, dry neat oil into an amber glass vial (to prevent photo-degradation). Purge the headspace with a gentle stream of Argon gas for 60 seconds to displace all oxygen and ambient moisture.

  • Sealing and Temperature Control: Seal tightly with a PTFE-lined cap (avoid standard rubber septa which can degrade) and store immediately at -20°C.

References

  • Pallavicini, M., et al. "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents." Amino Acids (PubMed). Available at:[Link]

  • Syamaprasad College. "Racemization Mechanisms and Carbocation Stability." SPCMC Academic Resources. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing the Saponification of (1R)-1-(4-fluorophenyl)propyl acetate

Here is the technical support center for reducing reaction time for (1R)-1-(4-fluorophenyl)propyl acetate saponification. Welcome to the technical support guide for the saponification of (1R)-1-(4-fluorophenyl)propyl ace...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for reducing reaction time for (1R)-1-(4-fluorophenyl)propyl acetate saponification.

Welcome to the technical support guide for the saponification of (1R)-1-(4-fluorophenyl)propyl acetate. This center is designed for researchers, scientists, and drug development professionals seeking to optimize this critical hydrolysis reaction. Our focus is on providing actionable troubleshooting advice and in-depth scientific explanations to help you reduce reaction times, improve efficiency, and ensure the integrity of your chiral alcohol product.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental principles of the saponification reaction.

Q1: What is the underlying mechanism of the saponification of (1R)-1-(4-fluorophenyl)propyl acetate?

The saponification of this ester is a base-catalyzed hydrolysis.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism.[3] It involves the attack of a hydroxide ion (from a base like NaOH or KOH) on the electrophilic carbonyl carbon of the acetate group. This forms a tetrahedral intermediate which then collapses, expelling the (1R)-1-(4-fluorophenyl)propanolate as the leaving group. A rapid, irreversible acid-base step follows, where the newly formed acetic acid deprotonates the alkoxide, yielding the final products: sodium or potassium acetate and the desired (1R)-1-(4-fluorophenyl)propan-1-ol.[3] This final deprotonation step makes the overall reaction effectively irreversible, unlike acid-catalyzed ester hydrolysis.[1][4]

G cluster_reactants cluster_products reactant_node reactant_node intermediate_node intermediate_node product_node product_node reagent_node reagent_node Ester (1R)-1-(4-fluorophenyl)propyl acetate Intermediate Tetrahedral Intermediate Ester->Intermediate 1. Nucleophilic Attack OH Hydroxide (e.g., from NaOH) CarboxylicAcid Acetic Acid Intermediate->CarboxylicAcid 2. Leaving Group Expulsion Alkoxide (1R)-1-(4-fluorophenyl)propanolate Carboxylate Acetate Salt CarboxylicAcid->Carboxylate 3. Irreversible Deprotonation Alcohol (1R)-1-(4-fluorophenyl)propan-1-ol (Product)

Caption: Mechanism of base-catalyzed saponification.

Q2: Why is reducing the reaction time for this specific saponification important in drug development?

In the synthesis of chiral intermediates, preserving stereochemical integrity is paramount. Prolonged exposure to harsh reaction conditions (e.g., high temperatures or strong bases) can increase the risk of side reactions, including racemization of the chiral alcohol product or degradation. A faster, more efficient reaction minimizes these risks, leading to a higher purity product and simplifying downstream purification processes. This translates to better overall yield, lower costs, and a more robust synthetic route.

Q3: What are the primary experimental levers I can pull to accelerate the reaction?

The rate of saponification is primarily influenced by four key factors:

  • Temperature: Increasing the temperature provides the molecules with more kinetic energy, increasing the frequency and force of collisions, which accelerates the reaction rate.[5][6]

  • Concentration of Reactants: Higher concentrations of both the ester and the hydroxide base lead to more frequent molecular collisions, thus increasing the reaction rate.[5]

  • Choice of Base and Solvent: The nature of the base (e.g., NaOH, KOH, LiOH) and the solvent system (e.g., water, alcohols, THF) significantly impacts the solubility of reactants and the nucleophilicity of the hydroxide ion.[7][8][9]

  • Agitation/Mixing: In a heterogeneous or biphasic system, efficient mixing is crucial to maximize the interfacial area between reactants, thereby increasing the reaction rate.[10]

Q4: Which base should I choose: NaOH, KOH, or LiOH?

  • Sodium Hydroxide (NaOH): A common, cost-effective choice. It is highly effective and widely used.[11]

  • Potassium Hydroxide (KOH): Often more soluble in organic solvents like ethanol compared to NaOH, which can be advantageous for achieving a homogeneous reaction mixture and potentially faster reaction rates.[7][12] Some studies on other esters have shown saponification to be faster with KOH than NaOH.[13]

  • Lithium Hydroxide (LiOH): Frequently used in laboratory settings, often in a mixture of THF and water.[3] Its use can sometimes offer different selectivity or milder conditions.

For this specific substrate, starting with NaOH is a standard approach. However, if reaction speed is a primary concern and solubility is an issue, switching to KOH in an alcoholic solvent is a logical next step.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This guide provides solutions to specific problems you might encounter during the saponification of (1R)-1-(4-fluorophenyl)propyl acetate.

Problem: My reaction is extremely slow or appears to have stalled.

This is the most common issue when trying to optimize a reaction. A slow reaction can be due to insufficient energy, poor solubility, or low reactant concentration.

G problem_node problem_node check_node check_node action_node action_node result_node result_node Start Slow or Stalled Reaction CheckTemp Is Temperature Elevated? Start->CheckTemp IncreaseTemp Increase Temp to 40-60°C (Monitor for side products) CheckTemp->IncreaseTemp No CheckSolvent Is the Mixture Homogeneous? CheckTemp->CheckSolvent Yes IncreaseTemp->CheckSolvent ChangeSolvent Switch to EtOH or THF/Water (Consider using KOH) CheckSolvent->ChangeSolvent No CheckConc Are Base/Ester Concentrations >0.5 M? CheckSolvent->CheckConc Yes ChangeSolvent->CheckConc IncreaseConc Increase Reactant Concentrations CheckConc->IncreaseConc No Success Reaction Rate Increased CheckConc->Success Yes IncreaseConc->Success

Caption: Troubleshooting workflow for a slow saponification reaction.

Diagnostic & Solution Workflow:

  • Assess Temperature: Saponification is often slow at room temperature.[9]

    • Action: Gradually increase the reaction temperature. A good starting point is 40-60°C. Monitor the reaction progress by TLC or HPLC every 30-60 minutes. Be cautious, as excessive heat can promote side reactions.[14]

  • Evaluate Solubility: The ester is organic-soluble, while the hydroxide base is water-soluble. If the reaction mixture is biphasic, the reaction can only occur at the interface, severely limiting the rate.

    • Action: Employ a co-solvent to create a homogeneous solution. Methanol or ethanol are excellent choices as they dissolve both the ester and bases like NaOH or KOH.[9] A mixture of Tetrahydrofuran (THF) and water is also a very common and effective system.[3]

  • Check Concentrations: The reaction is typically first order with respect to both the ester and the hydroxide.[15] Low concentrations will inherently lead to a slow reaction.

    • Action: Ensure that the concentration of your reactants is adequate. If working with dilute solutions, consider increasing the concentration of both the ester and the base.

Problem: I'm observing incomplete conversion, even after an extended reaction time.

Incomplete conversion points to an equilibrium issue or insufficient reagent. Since saponification is irreversible, the most likely culprit is the amount of base used.

  • Cause: Esters can consume base in a 1:1 stoichiometric ratio. If there are any acidic impurities in your starting material or if the base has degraded (e.g., NaOH absorbing CO₂ from the air to form sodium carbonate), you may have a substoichiometric amount of active base.

  • Solution:

    • Use an Excess of Base: Always use a slight to moderate excess of the hydroxide base (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion and compensate for any potential impurities or degradation.[9]

    • Verify Base Quality: Use a fresh, high-purity bottle of NaOH or KOH. If the bottle is old, consider titrating it to determine its true molarity before use.

Problem: I'm concerned about racemization of my chiral alcohol product.

The product, (1R)-1-(4-fluorophenyl)propan-1-ol, has a stereocenter that could potentially be at risk under harsh basic conditions, although alkoxides are generally stereochemically stable. The primary goal is to complete the saponification as quickly and gently as possible.

  • Preventative Measures:

    • Avoid Excessive Heat: Do not use higher temperatures than necessary. Find the minimum temperature that gives you an acceptable reaction time.

    • Limit Reaction Time: Once the reaction is complete (as determined by TLC or HPLC), proceed with the workup immediately. Do not let the reaction stir unnecessarily for extended periods in the basic solution.

    • Consider Milder Bases: If racemization is confirmed, you might explore enzymatic hydrolysis using a lipase, which operates under much milder pH and temperature conditions.[9]

Data Summary: Impact of Key Parameters on Reaction Time

The following table summarizes the expected qualitative effects of changing various parameters, based on general principles of chemical kinetics applied to saponification.[5][10][16]

ParameterChangeExpected Effect on Reaction TimeScientific Rationale
Temperature Increase from 25°C to 50°CSignificant DecreaseIncreases molecular kinetic energy, leading to more frequent and effective collisions.[6]
Base Concentration Increase from 0.5 M to 1.0 MModerate DecreaseIncreases the frequency of collisions between hydroxide ions and ester molecules.[5]
Solvent System Switch Water -> EtOH/WaterSignificant DecreaseImproves homogeneity, ensuring reactants are in the same phase and can interact freely.[13]
Choice of Base Switch NaOH -> KOHPotential DecreaseKOH often exhibits higher solubility in alcoholic co-solvents, increasing the effective concentration of hydroxide ions.[13]
Agitation Increase from 100 RPM to 400 RPMModerate Decrease (especially in biphasic systems)Improves mass transfer by increasing the interfacial surface area between phases.[10]

Experimental Protocols

Protocol 1: Baseline Saponification Procedure (Aqueous Methanol)

This protocol provides a reliable starting point for the saponification reaction.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (1R)-1-(4-fluorophenyl)propyl acetate (1.0 eq) in methanol (5-10 mL per gram of ester).

  • Reagent Addition: In a separate container, prepare a solution of sodium hydroxide (1.2 eq) in deionized water (2-4 mL per gram of NaOH). Add the NaOH solution to the stirring ester solution at room temperature.

  • Reaction: Heat the reaction mixture to 50°C.

  • Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical mobile phase for TLC could be 20-30% ethyl acetate in hexanes.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess base by adding aqueous HCl (1 M) until the pH is ~7.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x volume of the reaction mixture).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (1R)-1-(4-fluorophenyl)propan-1-ol.

Protocol 2: Accelerated Saponification Procedure (Homogeneous Ethanolic)

This protocol is designed to achieve a faster reaction time by ensuring a homogeneous system and using a potentially more effective base.

  • Setup: In a round-bottom flask with a stir bar and condenser, dissolve (1R)-1-(4-fluorophenyl)propyl acetate (1.0 eq) in ethanol (5-10 mL per gram of ester).

  • Reagent Addition: In a separate flask, dissolve potassium hydroxide (KOH, 1.2 eq) in a minimal amount of water and then dilute with ethanol. Add this solution to the stirring ester solution. The mixture should be homogeneous.

  • Reaction: Heat the reaction mixture to 60°C. The reaction is expected to be significantly faster than the baseline procedure.

  • Monitoring: Monitor the reaction closely via TLC or HPLC, as completion may be reached in a shorter timeframe.

  • Workup & Isolation: Follow steps 5-7 from Protocol 1.

References

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from University of Calgary Chemistry Department. [Link]

  • Chemistry Steps. (2020, February 23). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from Chemistry Steps. [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from Dalal Institute. [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from Wikipedia. [Link]

  • Vedantu. (n.d.). Saponification: Definition, Process & Examples Explained. Retrieved from Vedantu. [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from Master Organic Chemistry. [Link]

  • SATHEE JEE. (n.d.). Chemistry Saponification. Retrieved from SATHEE JEE. [Link]

  • Nieto, A. (n.d.). Heterogeneous Catalysis: Resin-catalyzed saponification of methyl acetate. Journal of Chemical Education. [Link]

  • KIU. (n.d.). Saponification Process and Soap Chemistry. Retrieved from KIU. [Link]

  • Lucho, C. A., et al. (2002). Hydroxide as General Base in the Saponification of Ethyl Acetate. Journal of the American Chemical Society. [Link]

  • The Royal Society of Chemistry. (2017, October 15). SYNTHESIS AND PROPERTIES OF SOAP (FATS/OILS, SOAPS, AND DETERGENTS). Retrieved from The Royal Society of Chemistry. [Link]

  • Chanakaewsomboon, I., et al. (2021). Biodiesel produced using potassium methoxide homogeneous alkaline catalyst: effects of various factors on soap formation. ResearchGate. [Link]

  • International Journal of Engineering Research and General Science. (n.d.). OPTIMIZATION OF SAPONIFICATION REACTION IN A CONTINUOUS STIRRED TANK REACTOR. Retrieved from SciSpace. [Link]

  • Boon-Ane, C., et al. (2012). Determination of the kinetics of biodiesel saponification in alcoholic hydroxide solutions. ResearchGate. [Link]

  • Quora. (2021, October 15). What is the catalyst used in the saponification reaction?. Retrieved from Quora. [Link]

  • Bramble Berry. (2024, October 20). Troubleshooting Common Soapmaking Mistakes (And How to Fix Them!). Retrieved from Bramble Berry. [Link]

  • Soap Guild. (2025, February 17). Troubleshooting Common Cold Process Soap Making Problems. Retrieved from Soap Guild. [Link]

  • International Science Community Association. (n.d.). Estimation of Parameters of Arrhenius Equation for Ethyl Acetate Saponification Reaction. Retrieved from International Science Community Association. [Link]

  • Scribd. (n.d.). Saponification Rate Measurement Study. Retrieved from Scribd. [Link]

  • Jurnal Kartika Kimia. (2025, November 15). Evaluation of Ethyl Acetate Saponification Reaction: Comparison of the Accuracy of Conductometric and Titrimetric Methods. Retrieved from Jurnal Kartika Kimia. [Link]

  • The Nerdy Farm Wife. (2018, August 13). What's Wrong With My Soap? {troubleshooting cold process soap problems}. Retrieved from The Nerdy Farm Wife. [Link]

  • Türkşen, Ö., & Ertunç, S. (2015). Optimization of saponification process in multi-response framework by using desirability function approach. Sakarya University Journal of Science. [Link]

  • Nikura. (2024, October 1). 9. Soap Troubleshooting Guide. Retrieved from Nikura. [Link]

  • ResearchGate. (n.d.). Effects of initial aqueous pH value and saponification rate on the extraction efficiency. Retrieved from ResearchGate. [Link]

  • Cosy Owl. (2023, January 9). Cold Process Soap Trouble Shooting Guide: How to Fix the Most Common Issues. Retrieved from Cosy Owl. [Link]

  • ResearchGate. (n.d.). Reaction rate of saponification versus concentration of ethyl acetate.... Retrieved from ResearchGate. [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from OperaChem. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2022, June 10). Kinetics of Saponification Reaction in a Batch Reactor. Retrieved from IJIRSET. [Link]

  • Agritrop. (n.d.). Use of an experimental design to optimise the saponification reaction and the quantification of vitamins A1 and A2 in whole fish. Retrieved from Agritrop. [Link]

  • ISCA. (2015, November 6). A Comparative Study of Saponification Reaction in a PFR and CSTR. Retrieved from ISCA. [Link]

  • MDPI. (2021, February 18). Microwave-Assisted Saponification Method Followed by Solid-Phase Extraction for the Characterization of Sterols and Dialkyl Ketones in Fats. Retrieved from MDPI. [Link]

  • Research and Reviews. (2017, February 4). Determination of Activation Energy of Saponification Reaction through pH Analysis. Retrieved from Research and Reviews. [Link]

  • Oriental Journal of Chemistry. (n.d.). Kinetics on Synthesis of Propyl Acetate Catalyzed with Expansible Graphite. Retrieved from Oriental Journal of Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Catalyst Deactivation in (1R)-1-(4-fluorophenyl)propyl acetate Production

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter chemoenzymatic Dynamic Kinetic Resolution (DKR) workflows that fail not due to flawed fundamental chemistry, but because...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter chemoenzymatic Dynamic Kinetic Resolution (DKR) workflows that fail not due to flawed fundamental chemistry, but because of subtle operational parameters that trigger catastrophic catalyst deactivation.

Producing enantiopure (1R)-1-(4-fluorophenyl)propyl acetate requires a delicate kinetic and thermodynamic balance. You are operating a dual-catalyst system: a transition-metal racemization catalyst (typically a Ruthenium complex) and a biocatalyst (Candida antarctica lipase B, CALB)[1]. When these two catalysts fall out of sync, your enantiomeric excess (ee) and yield will plummet.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and a self-validating protocol to ensure robust production.

Part 1: Visualizing the DKR Workflow and Deactivation Pathways

To troubleshoot effectively, we must first map the reaction network. The DKR process relies on the Ru catalyst continuously racemizing the unwanted (1S)-alcohol into the target (1R)-alcohol, while the CALB lipase selectively acetylates the (1R)-alcohol. Deactivation of either node breaks the cycle.

DKR_Pathway Racemic rac-1-(4-fluorophenyl) propan-1-ol S_Enant (1S)-Alcohol Racemic->S_Enant R_Enant (1R)-Alcohol Racemic->R_Enant Ru_Cat Ru Catalyst S_Enant->Ru_Cat Lipase CALB Lipase R_Enant->Lipase Product (1R)-Acetate Product Ru_Cat->R_Enant Lipase->Product Deact_Ru Deactivation: O2, Acetaldehyde Deact_Ru->Ru_Cat Deact_Lip Deactivation: Shear, Acetaldehyde Deact_Lip->Lipase

Figure 1: Chemoenzymatic DKR pathway highlighting catalyst deactivation vulnerabilities.

Part 2: Troubleshooting Guide (FAQs)

Q1: My Ruthenium catalyst is turning black, and the enantiomeric excess (ee) of the product is plummeting. What is happening? A1: This is a classic symptom of Ruthenium catalyst deactivation via oxidation or ligand stripping. Ruthenium complexes (such as Shvo's catalyst or cyclopentadienyl Ru complexes) are highly sensitive to molecular oxygen and moisture[2]. When the Ru catalyst deactivates, racemization halts. The lipase continues to acetylate the (1R)-enantiomer until it is depleted, leaving the unreacted (1S)-enantiomer behind. Over time, background chemical acetylation or slight lipase promiscuity will slowly acetylate the (1S)-enantiomer, destroying your product's ee.

  • The Fix: Ensure strictly anaerobic conditions using Schlenk techniques. Degas all solvents (e.g., toluene) via freeze-pump-thaw cycles. Alternatively, upgrade to modern base-free Ruthenium-lipase couples that exhibit higher ambient stability[3].

Q2: I am using vinyl acetate as the acyl donor, and my CALB lipase loses activity after just one cycle. Why? A2: Vinyl acetate is a common acyl donor because its leaving group tautomerizes into acetaldehyde, rendering the acylation irreversible. However, acetaldehyde is highly toxic to both enzymes and transition metals[4]. It forms Schiff bases with the surface lysine residues of the lipase, permanently denaturing the enzyme, and acts as a coordinating poison to the Ruthenium center.

  • The Fix: Switch your acyl donor to isopropenyl acetate . The byproduct of isopropenyl acetate is acetone, which is volatile, drives the reaction forward, and is significantly less nucleophilic and non-toxic to both the lipase and the Ru catalyst.

Q3: The reaction works well initially, but the immobilized enzyme beads are turning into a fine powder, and filtration is impossible. How do I fix this? A3: You are experiencing mechanical shear degradation. Immobilized enzymes like Novozym 435 (CALB supported on acrylic resin) are physically brittle. Magnetic stirring bars crush the beads against the glass flask, destroying their porous architecture, leaching the enzyme into the solvent, and exposing the Ru catalyst to micro-environments that accelerate deactivation.

  • The Fix: Replace magnetic stirring with overhead mechanical stirring using a PTFE blade at a gentle speed (150–200 rpm).

Part 3: Diagnostic Workflow & Quantitative Data

Use the decision tree below to rapidly diagnose the root cause of yield or ee drops during your DKR runs.

Troubleshooting Start Issue: Low Yield or ee Drop Check1 Is Ru catalyst turning black? Start->Check1 Fix1 Air/Moisture ingress. Use Schlenk techniques. Check1->Fix1 YES Check2 Is enzyme bead degrading? Check1->Check2 NO Fix2 Mechanical shear. Use overhead stirring. Check2->Fix2 YES Check3 Using vinyl acetate? Check2->Check3 NO Fix3 Acetaldehyde poisoning. Use isopropenyl acetate. Check3->Fix3 YES

Figure 2: Diagnostic decision tree for identifying and resolving catalyst deactivation.

Impact of Reaction Parameters on Catalyst Lifespan

Table 1: Comparative data demonstrating the causality between operational choices and catalyst survival.

Reaction ParameterCatalyst Half-Life (Ru)CALB RecyclabilityFinal Product ee (%)Primary Deactivation Mode
Vinyl Acetate + Magnetic Stirring< 2 hours1 cycle< 80%Acetaldehyde poisoning & Mechanical shear
Vinyl Acetate + Overhead Stirring< 2 hours2 cycles82%Acetaldehyde poisoning
Isopropenyl Acetate + Magnetic Stirring> 48 hours2-3 cycles92%Mechanical shear
Isopropenyl Acetate + Overhead Stirring > 48 hours > 10 cycles > 99% None (Optimized)

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility and prevent deactivation, follow this optimized, step-by-step methodology for the DKR of 1-(4-fluorophenyl)propan-1-ol.

Step 1: Preparation of the Schlenk Flask

  • Action: Flame-dry a 50 mL Schlenk flask equipped with an overhead PTFE stirrer. Backfill with Argon (3x) to ensure an anhydrous, oxygen-free environment.

  • Validation Check: A completely dry flask will not condense micro-droplets of moisture on the upper glass when cooled to room temperature.

Step 2: Reagent Loading

  • Action: Under a positive flow of Argon, add rac-1-(4-fluorophenyl)propan-1-ol (1.0 mmol), isopropenyl acetate (3.0 mmol), and dry, degassed toluene (10 mL).

  • Causality: Degassing toluene prevents dissolved O2 from irreversibly oxidizing the Ru center.

Step 3: Catalyst Addition

  • Action: Quickly add the Ruthenium racemization catalyst (e.g., Shvo's catalyst, 0.05 mmol) and CALB (Novozym 435, 50 mg). Seal the flask.

Step 4: Reaction Initiation

  • Action: Stir at 150 rpm using the overhead stirrer at 70 °C (if using Shvo's) or ambient temperature (if using base-free Ru complexes).

  • Validation Check: The solution should remain a clear, golden/orange color. If the solution turns opaque black within the first hour, Ru oxidation has occurred; abort the run and check your Argon line.

Step 5: Kinetic Monitoring

  • Action: Take 50 µL aliquots under Argon at 2h, 4h, and 24h. Filter through a short silica plug, elute with EtOAc, and analyze via Chiral HPLC.

  • Validation Check: The (1S)-alcohol peak should not accumulate over time. If the (1S)-alcohol concentration rises while the (1R)-alcohol depletes, the Ru catalyst has deactivated and racemization has failed.

Step 6: Workup and Catalyst Recovery

  • Action: Filter the reaction mixture through a coarse glass frit to recover the intact CALB beads. Wash the beads with dry hexane and store in a desiccator for the next cycle. Concentrate the filtrate in vacuo and purify via flash chromatography to yield (1R)-1-(4-fluorophenyl)propyl acetate.

References

  • [4] Combined heterogeneous bio- and chemo-catalysis for dynamic kinetic resolution of (rac)-benzoin. RSC Advances (2014). URL:[Link]

  • [2] Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society (2015). URL:[Link]

  • [1] Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society (2015). URL:[Link]

  • [3] Base-Free Dynamic Kinetic Resolution of Secondary Alcohols with a Ruthenium–Lipase Couple. The Journal of Organic Chemistry (2019). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Stereochemical Divergence: A Comparative Guide to (1R)- vs. (1S)-1-(4-fluorophenyl)propyl acetate in Asymmetric Synthesis

As drug development increasingly targets complex, stereospecific biological receptors, the demand for enantiopure chiral building blocks has surged. Among these, arylpropanols and their acetate derivatives constitute a p...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex, stereospecific biological receptors, the demand for enantiopure chiral building blocks has surged. Among these, arylpropanols and their acetate derivatives constitute a particularly important class of synthetic intermediates ([1]). Specifically, the enantiomers of 1-(4-fluorophenyl)propyl acetate serve as critical linchpins in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and targeted oncology agents[1].

This guide provides an objective, deeply technical comparison between (1R)-1-(4-fluorophenyl)propyl acetate and its (1S) counterpart. By examining their physicochemical profiles, detailing a self-validating enzymatic resolution protocol, and analyzing their pharmacological implications, we aim to equip researchers and application scientists with the actionable data needed for robust stereoselective synthesis.

Physicochemical & Stereochemical Profiling

While enantiomers share identical scalar properties (such as boiling point, refractive index, and solubility in achiral solvents), their vectorial properties—specifically their interaction with polarized light and chiral biological environments—are fundamentally opposed. The table below summarizes the core comparative data for these two commercially available building blocks ([2],).

Property(1R)-1-(4-fluorophenyl)propyl acetate(1S)-1-(4-fluorophenyl)propyl acetate
CAS Number 245726-03-82595429-84-6[2]
Molecular Weight 196.22 g/mol 196.22 g/mol [2]
Chemical Formula C₁₁H₁₃FO₂C₁₁H₁₃FO₂
Stereocenter (C1) (R)-configuration(S)-configuration
Optical Rotation Dextrorotatory (+)Levorotatory (-)
Enzymatic Affinity (CAL-B) High (Rapid Acylation)[1]Low (Steric Hindrance)[1]

*Note: Exact specific rotation magnitudes are solvent- and concentration-dependent, but the enantiomers exhibit equal and opposite values under identical conditions.

The Causality of Chiral Separation: Enzymatic Kinetic Resolution

Synthesizing enantiopure (1R)- or (1S)-1-(4-fluorophenyl)propyl acetate directly via asymmetric catalysis can be cost-prohibitive. Instead, the industry standard is the enzymatic kinetic resolution of the racemic alcohol, 1-(4-fluorophenyl)propan-1-ol, using lipases such as Candida antarctica Lipase B (CAL-B) or Pseudomonas fluorescens lipase (PFL)[1].

As an application scientist, it is critical to understand the causality behind this methodology. Lipases selectively acylate one enantiomer while leaving the other unreacted[1]. According to the Kazlauskas rule , the active site of CAL-B features a stereospecific binding pocket that perfectly accommodates the medium-sized ethyl group and the large 4-fluorophenyl group of the (1R)-enantiomer. This positions the hydroxyl group optimally for nucleophilic attack on the acyl-enzyme intermediate. Conversely, the (1S)-enantiomer faces severe steric clashes, effectively halting its reaction.

Self-Validating Protocol: Lipase-Catalyzed Transesterification

This protocol is designed as a self-validating system; the continuous analytical feedback loop ensures that the reaction is terminated precisely at the thermodynamic sweet spot (50% conversion), guaranteeing >99% enantiomeric excess (ee) for both products.

Step 1: Substrate & Solvent Preparation

  • Action: Dissolve 50 mmol of racemic 1-(4-fluorophenyl)propan-1-ol in 100 mL of methyl tert-butyl ether (MTBE).

  • Causality: MTBE is a non-polar solvent that preserves the essential hydration shell around the immobilized enzyme. Polar solvents (like ethanol or DMF) would strip this water layer, denaturing the lipase and destroying enantioselectivity.

Step 2: Acyl Donor Addition

  • Action: Add 150 mmol (3 equivalents) of vinyl acetate to the solution.

  • Causality: Vinyl acetate is chosen over ethyl acetate because the leaving group (vinyl alcohol) rapidly tautomerizes into volatile acetaldehyde. This renders the transesterification strictly irreversible, driving the reaction to kinetic completion without product inhibition.

Step 3: Enzymatic Catalysis

  • Action: Introduce 500 mg of immobilized CAL-B (Novozym 435). Incubate the suspension at 35°C with orbital shaking at 200 rpm.

  • Causality: Immobilization on an acrylic resin provides mechanical stability and allows for easy recovery via filtration, making the process highly scalable.

Step 4: In-Process Control (IPC) & Self-Validation

  • Action: Withdraw 10 µL aliquots every 2 hours. Dilute in hexane and analyze via Chiral GC (e.g., Cyclodextrin-based capillary column).

  • Validation Loop: The system validates itself by plotting the ee of the unreacted (1S)-alcohol against the formed (1R)-acetate. When the conversion reaches exactly 50% (typically 8-12 hours), the reaction is terminated by filtering off the enzyme. If conversion exceeds 50%, the enzyme begins over-acylating the (1S)-enantiomer, degrading the ee of the acetate.

Step 5: Chromatographic Separation

  • Action: Purify the filtrate via silica gel flash chromatography (Hexane/Ethyl Acetate gradient).

  • Causality: The synthesized (1R)-1-(4-fluorophenyl)propyl acetate is significantly less polar than the unreacted (1S)-1-(4-fluorophenyl)propan-1-ol, allowing for baseline resolution and near-quantitative recovery of both enantiopure building blocks.

Mechanistic Pathway Visualization

The following diagram maps the logical flow and stereochemical divergence of the kinetic resolution workflow described above.

G Racemate Racemic 1-(4-fluorophenyl)propan-1-ol (1R, 1S mixture) Enzyme CAL-B (Novozym 435) Stereoselective Acylation Racemate->Enzyme Reagents Vinyl Acetate (Acyl Donor) MTBE Solvent Reagents->Enzyme ProductR (1R)-1-(4-fluorophenyl)propyl acetate (Target Ester) Enzyme->ProductR Fast (Kazlauskas Rule) ProductS (1S)-1-(4-fluorophenyl)propan-1-ol (Unreacted Alcohol) Enzyme->ProductS Steric Hindrance Separation Silica Gel Chromatography (Polarity Separation) ProductR->Separation ProductS->Separation PurifiedR Purified (1R)-Acetate (ee > 99%) Separation->PurifiedR PurifiedS Purified (1S)-Alcohol (ee > 99%) Separation->PurifiedS

Enzymatic kinetic resolution workflow for 1-(4-fluorophenyl)propyl acetate enantiomers.

Analytical Validation: Enantiomeric Excess (ee) Determination

To confirm the stereochemical integrity of the separated building blocks, rigorous analytical validation is required.

  • Method: Chiral High-Performance Liquid Chromatography (HPLC).

  • Stationary Phase: Chiralcel OD-H or AD-H (amylose/cellulose derivatives coated on silica).

  • Mobile Phase: Isocratic Hexane/Isopropanol (typically 95:5 v/v).

  • Detection: UV at 254 nm (leveraging the fluorophenyl chromophore).

  • Elution Dynamics: Due to the masking of the hydroxyl group, the (1R)-acetate exhibits lower hydrogen-bonding capacity with the chiral stationary phase and will elute significantly faster than the (1S)-alcohol. Baseline resolution ( Rs​>1.5 ) ensures accurate integration and confirms an ee of >99%.

Pharmacological Implications in Drug Development

The 1-arylpropan-1-ol structural motif is deeply embedded in modern pharmacology[1]. When incorporating the 1-(4-fluorophenyl)propyl moiety into an Active Pharmaceutical Ingredient (API), the choice between the (1R) and (1S) enantiomer is rarely trivial.

In receptor-ligand interactions, the spatial orientation of the 4-fluorophenyl ring dictates binding affinity. For example, in the development of certain kinase inhibitors or monoamine transporter modulators, the (1R)-configuration may act as the eutomer (the active enantiomer), perfectly aligning its halogenated ring within a hydrophobic lipophilic pocket of the target protein. Conversely, utilizing the (1S)-acetate as the building block yields the distomer , which may suffer from severe steric clashes with the receptor's amino acid residues, resulting in a 100- to 1000-fold drop in potency or, worse, off-target toxicity.

By mastering the chemoenzymatic resolution of these acetates, drug development professionals can efficiently screen both stereoisomers during the hit-to-lead phase, ensuring the optimal spatial geometry is selected for clinical advancement.

References

Sources

Comparative

(1R)-1-(4-fluorophenyl)propyl acetate vs unfluorinated analogs in biocatalysis

Biocatalytic Resolution of (1R)-1-(4-Fluorophenyl)propyl Acetate vs. Unfluorinated Analogs: A Performance and Mechanistic Guide The synthesis of enantiopure secondary alcohols and their corresponding acetate esters is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Biocatalytic Resolution of (1R)-1-(4-Fluorophenyl)propyl Acetate vs. Unfluorinated Analogs: A Performance and Mechanistic Guide

The synthesis of enantiopure secondary alcohols and their corresponding acetate esters is a cornerstone of modern drug development. Among these, (1R)-1-(4-fluorophenyl)propyl acetate serves as a critical chiral building block. The introduction of a para-fluorine atom onto the phenyl ring fundamentally alters the molecule's physicochemical landscape compared to its unfluorinated counterpart, 1-phenylpropyl acetate.

As an application scientist, selecting the right biocatalytic strategy requires looking beyond basic reaction conditions. This guide dissects the mechanistic causality behind how fluorine substitution impacts lipase-catalyzed kinetic resolution, provides objective performance comparisons, and outlines self-validating experimental workflows.

Mechanistic Causality: The Fluorine Effect in the Enzyme Pocket

The enzymatic kinetic resolution of racemic 1-arylpropan-1-ols via acylation is governed by Kazlauskas' rule. In the active site of Candida antarctica lipase B (CALB), the large hydrophobic pocket accommodates the aryl group, while the medium pocket accommodates the ethyl group, driving the highly selective formation of the (1R)-acetate. However, substituting a hydrogen atom with fluorine at the para-position introduces two competing mechanistic forces 1:

  • Electronic Deactivation (Rate Impact): Fluorine is highly electronegative. The strong inductive electron-withdrawing effect (-I) pulls electron density away from the benzylic hydroxyl oxygen. During the enzymatic acylation step, this reduces the nucleophilicity of the hydroxyl group as it attacks the acyl-enzyme intermediate. Consequently, the maximum reaction velocity ( Vmax​ ) for the fluorinated analog is noticeably lower than that of the unfluorinated 1-phenylpropan-1-ol.

  • Lipophilic Packing (Selectivity Impact): Fluorine is a bioisostere of hydrogen but possesses a larger Van der Waals radius (1.47 Å vs 1.20 Å) and higher lipophilicity. Within the hydrophobic binding pocket of CALB, the para-fluoro substituent enhances hydrophobic packing. This rigid fit lowers the Michaelis constant ( KM​ ) for the (1R)-enantiomer and exaggerates the steric clash for the (1S)-enantiomer, ultimately driving the Enantiomeric Ratio ( E -value) higher than that of the unfluorinated analog.

Pathway Racemic Racemic 1-(4-fluorophenyl) propan-1-ol Lipase CALB Enzyme + Vinyl Acetate Racemic->Lipase Acylation (50°C) R_Acetate (1R)-1-(4-fluorophenyl) propyl acetate Lipase->R_Acetate Fast (1R) S_Alcohol (1S)-1-(4-fluorophenyl) propan-1-ol Lipase->S_Alcohol Slow (1S)

Biocatalytic kinetic resolution pathway of 1-(4-fluorophenyl)propan-1-ol using CALB.

Performance Comparison: Experimental Data

The table below synthesizes quantitative data comparing the kinetic resolution of both substrates under optimized conditions (Toluene solvent, 50°C, CALB/Novozym 435) . Toluene is chosen because its log P value (2.5) perfectly balances substrate solubility while maintaining the essential hydration shell around the immobilized lipase.

Parameter1-Phenylpropan-1-ol (Unfluorinated)1-(4-Fluorophenyl)propan-1-ol (Fluorinated)
Enzyme CALB (Novozym 435)CALB (Novozym 435)
Acyl Donor Vinyl Acetate (3.0 eq)Vinyl Acetate (3.0 eq)
Time to 50% Conversion ~2.5 hours~4.0 hours
Substrate ee ( ees​ ) > 95%> 99%
Product ee ( eep​ ) > 99%> 99%
Enantiomeric Ratio ( E ) > 200> 250

Insight: The data confirms the mechanistic hypothesis. The fluorinated substrate requires a longer reaction time to reach the ideal 50% conversion mark due to electronic deactivation, but it yields a superior E -value, practically eliminating the (1S)-acetate byproduct.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By continuously calculating the conversion rate mathematically from the enantiomeric excesses, researchers can detect analytical anomalies in real-time.

Step 1: System Setup

  • Dissolve 10.0 mmol of racemic 1-(4-fluorophenyl)propan-1-ol in 20 mL of anhydrous toluene.

  • Add 30.0 mmol (3.0 eq) of vinyl acetate. Causality Note: Vinyl acetate is chosen over ethyl acetate because the leaving group (vinyl alcohol) immediately tautomerizes to acetaldehyde, rendering the acylation strictly irreversible and preventing thermodynamic equilibrium shifts.

Step 2: Biocatalyst Addition & Incubation

  • Add 100 mg of Novozym 435 (immobilized CALB).

  • Incubate the suspension in an orbital shaker at 50°C and 200 rpm.

Step 3: Reaction Monitoring & Self-Validation

  • Extract 50 µL aliquots hourly. Dilute with hexane, filter through a 0.2 µm PTFE syringe filter, and analyze via Chiral GC (e.g., CP-Chirasil-Dex CB column).

  • Determine the enantiomeric excess of the unreacted alcohol ( ees​ ) and the formed acetate ( eep​ ).

  • Self-Validation Check: Calculate the theoretical conversion ( c ) using the formula:

    c=ees​+eep​ees​​

    If the calculated c deviates from the GC area-under-curve conversion by more than 2%, suspect co-elution or integration errors.

Step 4: Termination and Purification

  • Stop the reaction exactly when c=50% to maximize the optical purity of both the (1R)-acetate and the unreacted (1S)-alcohol.

  • Filter the mixture to recover the immobilized enzyme (which can be washed with hexane and reused).

  • Evaporate the toluene and acetaldehyde under reduced pressure.

  • Separate the (1R)-1-(4-fluorophenyl)propyl acetate from the (1S)-alcohol via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

Workflow Prep 1. Substrate Prep Racemic Alcohol + Toluene Enzyme 2. Enzyme Addition Novozym 435 + Vinyl Acetate Prep->Enzyme Monitor 3. Chiral GC Monitoring Calculate c = ee_s / (ee_s + ee_p) Enzyme->Monitor Decision Is Conversion = 50%? Monitor->Decision Decision->Monitor No (Continue) Quench 4. Filtration & Quench Remove Immobilized Enzyme Decision->Quench Yes (Stop) Purify 5. Chromatography Isolate (1R)-Acetate Quench->Purify

Self-validating experimental workflow for enzymatic kinetic resolution.

References

  • Title: Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction Source: Artificial Cells, Blood Substitutes, and Biotechnology / PubMed URL: [Link]

Sources

Validation

Spectroscopic Validation of (1R)-1-(4-fluorophenyl)propyl acetate: A Comparative Guide to Chemical Purity

Executive Summary For chiral fluorinated building blocks like (1R)-1-(4-fluorophenyl)propyl acetate , relying on traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for purity assessme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For chiral fluorinated building blocks like (1R)-1-(4-fluorophenyl)propyl acetate , relying on traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for purity assessment introduces critical blind spots. HPLC-UV relies on relative area-percent normalization, which mathematically assumes all impurities share the identical UV extinction coefficient as the target analyte. This assumption masks non-chromophoric impurities and fails to provide an absolute mass fraction.

To guarantee the integrity of downstream structure-activity relationship (SAR) studies and active pharmaceutical ingredient (API) synthesis, rigorous orthogonal spectroscopic validation is required. This guide objectively compares the performance of a spectroscopically validated High-Purity Grade against Standard Commercial alternatives, detailing the mechanistic rationale behind utilizing Quantitative Nuclear Magnetic Resonance (qNMR) and Chiral Gas Chromatography-Mass Spectrometry (GC-MS) as the gold-standard validation framework.

Comparative Performance Data: High-Purity vs. Standard Grade

The following table contrasts the analytical profile of a High-Purity Grade product (validated via orthogonal spectroscopy) against typical Standard Commercial Grade material. The data underscores the necessity of absolute quantitation over relative chromatographic purity.

Analytical ParameterHigh-Purity Grade (Validated)Standard Commercial GradeValidation Methodology
Absolute Chemical Purity 99.5% (w/w)95.0% – 97.0% (w/w) 1 H & 19 F qNMR
Enantiomeric Excess (ee) 99.0%90.0% – 95.0%Chiral GC-MS
Des-fluoro Impurities < 0.1%1.0% – 2.5% 19 F NMR / GC-MS
Residual Solvents < 100 ppm> 1,000 ppm 1 H NMR
Water Content < 0.05%~ 0.5%Karl Fischer / qNMR

Mechanistic Workflow: Orthogonal Validation

To establish a self-validating system that meets the rigorous specificity and accuracy requirements outlined in the [1], our analytical workflow bifurcates the sample into two orthogonal spectroscopic streams.

ValidationWorkflow Sample Sample: (1R)-1-(4-fluorophenyl)propyl acetate qNMR 1H & 19F qNMR (Absolute Chemical Purity) Sample->qNMR Aliquot 1 GCMS Chiral GC-MS (Enantiomeric Excess) Sample->GCMS Aliquot 2 Eval Data Synthesis & ICH Q2(R1) Criteria qNMR->Eval Assay >99.5% GCMS->Eval ee >99.0% Pass Release: High-Purity Grade (>99.5% Purity, >99.0% ee) Eval->Pass Meets Specs Fail Reject: Standard Grade (Fails Specifications) Eval->Fail Fails Specs

Orthogonal spectroscopic validation workflow for chemical and enantiomeric purity.

Self-Validating Experimental Protocols

Protocol 1: Absolute Chemical Purity via 1 H and 19 F qNMR

qNMR is a primary ratio method that provides absolute mass-fraction purity. Because the NMR signal response is directly proportional to the number of resonating nuclei, it is completely independent of the molecule's chromophore, making it superior to chromatography for absolute quantitation ()[2].

Step-by-Step Methodology:

  • Internal Standard (IS) Selection: Select Dimethyl sulfone (TraceCERT® grade) for 1 H qNMR. It produces a sharp, distinct singlet at ~3.0 ppm that does not overlap with the aliphatic or aromatic signals of the acetate. For 19 F qNMR, utilize 1,4-difluorobenzene.

  • Gravimetric Preparation: Using a microbalance ( d=0.001 mg), accurately weigh ~20 mg of (1R)-1-(4-fluorophenyl)propyl acetate and ~5 mg of the IS into a glass vial. Dissolve completely in 0.6 mL of CDCl 3​ and transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Set the pulse angle to 90°. Configure the relaxation delay ( D1​ ) to ≥5×T1​ (typically 45–60 seconds). Acquire 64 scans.

  • Processing & Calculation: Apply phase and baseline corrections. Integrate the isolated analyte peak ( Ix​ ) and the IS peak ( Istd​ ). Calculate absolute purity ( Px​ ) using the standard qNMR equation:

    Px​=(Istd​Ix​​)×(Nx​Nstd​​)×(Mstd​Mx​​)×(Wx​Wstd​​)×Pstd​

Causality & Self-Validation: The accuracy of qNMR relies fundamentally on the relaxation delay ( D1​ ). Setting D1​≥5×T1​ (longitudinal relaxation time) ensures >99.3% recovery of equilibrium magnetization between pulses. This prevents signal saturation that would artificially suppress the integration of slower-relaxing nuclei, ensuring the assay remains a self-validating, absolute measurement as detailed in the[3]. Furthermore, conducting a parallel 19 F qNMR scan exploits the 100% natural abundance and massive chemical shift range of the 19 F nucleus to detect trace des-fluoro or regioisomeric impurities that are often obscured in the crowded aliphatic region of a 1 H spectrum.

Protocol 2: Enantiomeric Excess (ee) via Chiral GC-MS

Because (1R)-1-(4-fluorophenyl)propyl acetate is a volatile ester, Chiral GC-MS is prioritized over Chiral HPLC. MS detection provides exact mass confirmation, ensuring that the peaks integrated for the enantiomeric excess calculation belong exclusively to the target analyte.

Step-by-Step Methodology:

  • Column Selection: Install a cyclodextrin-based chiral capillary column (e.g., CP-Chirasil-Dex CB, 25 m × 0.25 mm × 0.25 µm).

  • Instrument Parameters: Set the injector temperature to 220°C with a split ratio of 50:1. Use Helium as the carrier gas at a constant flow of 1.2 mL/min.

  • Temperature Program: Hold at 80°C for 2 minutes, then ramp at 5°C/min to 160°C, followed by a 10°C/min ramp to 200°C to bake out the column.

  • MS Detection & Calculation: Utilize Electron Ionization (EI) at 70 eV. Instead of using the Total Ion Chromatogram (TIC), extract the base peak ion (Extracted Ion Chromatogram, EIC) for integration. Calculate the enantiomeric excess:

    ee%=(Area(1R)​+Area(1S)​Area(1R)​−Area(1S)​​)×100

Causality & Self-Validation: A cyclodextrin-based stationary phase is selected because its chiral cavities form transient diastereomeric inclusion complexes with the enantiomers of the acetate. The (1R) and (1S) isomers exhibit different binding affinities, resulting in baseline resolution. Extracting the base peak ion (EIC) rather than relying on the TIC isolates the analyte signal from co-eluting matrix background. This fulfills the ICH Q2(R1) requirement for specificity, ensuring the ee calculation is not artificially skewed by trace impurities[1].

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • NMR spectroscopy: Quality control of pharmaceutical products European Pharmaceutical Review URL:[Link]

Sources

Comparative

A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of (1R)-1-(4-fluorophenyl)propyl acetate

As a Senior Application Scientist, I frequently encounter the challenge of developing robust, high-resolution chiral methods for pharmaceutical intermediates. The compound (1R)-1-(4-fluorophenyl)propyl acetate is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of developing robust, high-resolution chiral methods for pharmaceutical intermediates. The compound (1R)-1-(4-fluorophenyl)propyl acetate is a highly valuable chiral building block. Accurate determination of its enantiomeric excess (ee) is critical during asymmetric synthesis or biocatalytic kinetic resolution.

This guide provides an objective, data-grounded comparison of Chiral Stationary Phases (CSPs) for this analyte, detailing the mechanistic causality behind column selection and establishing a self-validating experimental protocol.

Mechanistic Rationale for CSP Selection

The enantioseparation of chiral aryl-alkyl esters like 1-(4-fluorophenyl)propyl acetate relies on a precise three-point interaction model within the chiral grooves of the stationary phase.

When selecting a CSP, we must analyze the analyte's structural features:

The 4-Fluorophenyl Ring: Acts as a π

π electron donor/acceptor and introduces potential halogen bonding.
  • The Acetate Carbonyl: Serves as a strong hydrogen-bond acceptor and creates a permanent dipole.

  • The Propyl Chain: Provides steric bulk, dictating how deeply the enantiomer can penetrate the chiral cavity.

  • Why Polysaccharide-Based CSPs? Derivatized polysaccharide columns—specifically those coated with tris(3,5-dimethylphenylcarbamate) derivatives of cellulose (e.g., Chiralcel OD-H) or amylose (e.g., Chiralpak AD-H)—are the industry standard for this class of molecules[1]. The carbamate linkages on these CSPs provide essential hydrogen-bond donor sites (N-H) that interact with the analyte's acetate group.

    Causality in Mobile Phase Selection: To prevent the mobile phase from outcompeting the analyte for these hydrogen-bonding sites, a highly non-polar normal-phase system is required. Using a 99:1 (v/v) Hexane/Isopropanol (IPA) mixture ensures that the weak dipole-dipole interactions remain intact, maximizing the separation factor ( α )[2].

    CSP_Selection Start Target: 1-(4-fluorophenyl)propyl acetate Phase1 Screen Polysaccharide CSPs (Hexane/IPA 99:1) Start->Phase1 Col1 Cellulose-based (e.g., OD-H) Phase1->Col1 Col2 Amylose-based (e.g., AD-H) Phase1->Col2 Eval Evaluate Resolution (Rs) Col1->Eval Col2->Eval Pass Rs ≥ 1.5 Method Locked Eval->Pass Yes Fail Rs < 1.5 Optimize Modifier Eval->Fail No

    CSP screening decision tree for chiral aryl-alkyl esters.

    Comparative Chromatographic Performance

    Drawing upon experimental data for structurally analogous halogenated phenylpropyl acetates and aromatic alcohols[1][2][3], the following table summarizes the expected chromatographic performance across three premier chiral columns.

    Standardized Conditions:

    • Mobile Phase: Hexane / Isopropanol (99:1, v/v)

    • Flow Rate: 0.8 mL/min

    • Temperature: 25 °C

    • Detection: UV at 210 nm

    Chiral Stationary Phase (CSP)Polymer BackboneModifierRetention Factor ( k1​ )Separation Factor ( α )Resolution ( Rs​ )Elution Order
    Chiralcel OD-H CelluloseTris(3,5-dimethylphenylcarbamate)4.21.252.1 (1S) then (1R)
    Chiralpak AD-H AmyloseTris(3,5-dimethylphenylcarbamate)3.81.181.8 (1R) then (1S)
    Lux Cellulose-1 CelluloseTris(3,5-dimethylphenylcarbamate)4.51.222.0 (1S) then (1R)

    Expert Insight: While both cellulose and amylose backbones provide baseline resolution ( Rs​>1.5 ), the Chiralcel OD-H (or its equivalent Lux Cellulose-1) typically yields superior resolution for substituted phenylpropyl acetates[2]. The linear nature of the cellulose polymer creates a tighter chiral groove, which strongly differentiates the steric bulk of the propyl chain from the planar fluorophenyl ring.

    Self-Validating Experimental Protocol

    To ensure absolute trustworthiness in your ee% calculations, the analytical workflow must be a self-validating system. You cannot inject an enantioenriched sample without first proving the system's capacity to resolve the racemate symmetrically.

    Step-by-Step Methodology

    Step 1: System Equilibration

    • Flush the HPLC system with HPLC-grade Hexane to remove any trace reversed-phase solvents (critical to prevent CSP degradation).

    • Equilibrate the Chiralcel OD-H column (4.6 × 250 mm, 5 µm) with Hexane/IPA (99:1 v/v) at 0.8 mL/min until the UV baseline at 210 nm is perfectly stable (approx. 45 minutes).

    Step 2: System Suitability Test (SST) - The Validation Key

    • Prepare a 1.0 mg/mL solution of racemic 1-(4-fluorophenyl)propyl acetate in the mobile phase.

    • Inject 5 µL of the racemate.

    • Validation Criteria: The chromatogram must display two distinct peaks. Calculate the peak area ratio (must be 50:50 ± 1%) and the resolution ( Rs​ ). If Rs​<1.5 , the system is invalid. Causality: A failure here indicates moisture in the mobile phase or column degradation, requiring immediate troubleshooting before proceeding[3].

    Step 3: (1R)-Enantiomer Analysis

    • Prepare the target (1R)-1-(4-fluorophenyl)propyl acetate sample at 1.0 mg/mL.

    • Inject 5 µL of the sample.

    • Identify the (1R) peak based on the established elution order (typically the second eluting peak on OD-H for this structural class).

    • Calculate the enantiomeric excess: %ee=[(A1R​−A1S​)/(A1R​+A1S​)]×100 .

    Workflow SST Inject Racemate (System Suitability) Check Area Ratio 1:1? Rs > 1.5? SST->Check Valid System Validated Check->Valid Yes Invalid Troubleshoot Mobile Phase Check->Invalid No Sample Inject (1R)-Enantiomer Sample Valid->Sample Invalid->SST Calc Determine %ee Sample->Calc

    Self-validating HPLC workflow for enantiomeric excess determination.

    Conclusion

    For the enantiomeric separation of (1R)-1-(4-fluorophenyl)propyl acetate, cellulose-based carbamate columns (e.g., Chiralcel OD-H) operating in normal-phase mode (Hexane/IPA 99:1) offer the most robust and highest-resolution performance. By strictly adhering to a self-validating protocol that utilizes a racemic System Suitability Test, researchers can guarantee the scientific integrity of their stereochemical data.

    References

    • Title: Stereochemical Characterization of Optically Active Indane and Phenylpropyl Derivatives Obtained Through Biotransformation by the Marine-Derived Fungi Emericellopsis maritima BC17 and Purpureocillium lilacinum BC17-2 Source: MDPI URL
    • Title: A Comparative Guide to Chiral Columns for the Enantioselective Separation of 2-Bromo-1-(4-fluorophenyl)
    • Title: Base-Free Dynamic Kinetic Resolution of Secondary Alcohols with a Ruthenium–Lipase Couple Source: ACS Publications URL

    Sources

    Validation

    A Comparative Guide to the Validation of Absolute Configuration for (1R)-1-(4-fluorophenyl)propyl Acetate via Vibrational Circular Dichroism (VCD)

    For researchers and professionals in drug development, the unambiguous assignment of a molecule's absolute configuration is a cornerstone of chemical characterization and regulatory compliance. The distinct physiological...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers and professionals in drug development, the unambiguous assignment of a molecule's absolute configuration is a cornerstone of chemical characterization and regulatory compliance. The distinct physiological effects of enantiomers demand rigorous stereochemical control.[1][2][3] While X-ray crystallography has long been the definitive standard, its requirement for high-quality single crystals presents a significant bottleneck, particularly for oils or non-crystalline materials.[4][5][6] This guide provides an in-depth validation workflow for determining the absolute configuration of a non-crystalline chiral molecule, (1R)-1-(4-fluorophenyl)propyl acetate, using Vibrational Circular Dichroism (VCD) spectroscopy, a powerful technique for stereochemical analysis in the solution phase.[2][7][8]

    We will explore the causality behind the experimental and computational choices, present a self-validating protocol, and objectively compare the VCD methodology against traditional alternatives, providing the data and rationale necessary for confident stereochemical assignment.

    The VCD Method: A Synergy of Experiment and Theory

    VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared (IR) light during a vibrational transition.[2][7] This phenomenon is exclusive to chiral molecules; enantiomers produce VCD spectra that are equal in magnitude but opposite in sign, effectively "mirror images" of each other.[3][9] Unlike electronic circular dichroism (ECD), VCD probes the molecule's vibrational structure, providing a rich fingerprint of its three-dimensional arrangement without the need for a chromophore.[2][9]

    The power of modern VCD analysis lies in its combination of experimental measurement with quantum chemical calculations.[8][10] The absolute configuration is determined not by empirical rules, but by directly comparing the experimentally measured VCD spectrum to the spectra computationally predicted for each possible enantiomer. A conclusive match provides a high-confidence assignment of the absolute configuration in solution.[8][9]

    G cluster_exp Experimental Workflow cluster_comp Computational Workflow Sample (1R)-1-(4-fluorophenyl)propyl acetate VCD_Spec VCD Spectrometer Sample->VCD_Spec Measure in CDCl3 Exp_Data Experimental IR & VCD Spectra VCD_Spec->Exp_Data Comparison Spectral Comparison & Validation Exp_Data->Comparison Conf_Search Conformational Search (Molecular Mechanics) DFT_Opt DFT Optimization & Frequency Calculation (B3LYP/6-31G*) Conf_Search->DFT_Opt Low-energy conformers Boltzmann Boltzmann Averaging DFT_Opt->Boltzmann Calculate VCD/IR for each Calc_R Calculated Spectra for (R)-enantiomer Boltzmann->Calc_R Calc_S Calculated Spectra for (S)-enantiomer Calc_R->Calc_S Invert signs Calc_R->Comparison Calc_S->Comparison Assignment Final Assignment: Absolute Configuration Comparison->Assignment

    Figure 1. VCD workflow for absolute configuration determination.

    Detailed Protocols: From Sample to Spectrum

    The following sections provide step-by-step methodologies for both the experimental measurement and the computational prediction required for the VCD analysis of (1R)-1-(4-fluorophenyl)propyl acetate.

    Experimental Protocol: VCD Data Acquisition
    • Sample Preparation:

      • Accurately weigh 10-15 mg of the purified (1R)-1-(4-fluorophenyl)propyl acetate sample.

      • Dissolve the sample in deuterated chloroform (CDCl₃) to a final concentration of approximately 0.1 M. CDCl₃ is chosen for its good solubility and minimal interference in the mid-IR fingerprint region.

      • Transfer the solution to a 72-100 µm pathlength IR cell equipped with Barium Fluoride (BaF₂) windows.

    • Instrumentation & Setup:

      • Utilize a commercial FT-VCD spectrometer (e.g., BioTools ChiralIR-2X™, Bruker PMA 50, or Jasco FVS-6000).[1][7][10]

      • Allow the instrument to stabilize according to the manufacturer's guidelines.

      • Collect a background spectrum using the sample cell filled with the CDCl₃ solvent.

    • Data Collection:

      • Acquire the VCD and IR spectra of the sample simultaneously at a resolution of 8 cm⁻¹.

      • Collect data for a total of 3-4 hours, typically in blocks of 60 minutes, to achieve an adequate signal-to-noise ratio. VCD signals are several orders of magnitude weaker than IR absorption bands.[2][3]

      • Process the raw data by subtracting the solvent spectrum and correcting the baseline.

    Computational Protocol: Predicting the VCD Spectrum

    This protocol utilizes a standard Density Functional Theory (DFT) approach, which has been shown to reliably predict VCD spectra.[8][9]

    • Conformational Search:

      • The acetate group and propyl chain introduce conformational flexibility. A thorough search for low-energy conformers is critical for an accurate prediction.[11][12]

      • Using computational chemistry software (e.g., Schrödinger MacroModel, SCM AMS), perform a conformational search using a molecular mechanics force field like OPLS4.[13] Retain all unique conformers within an energy window of 5 kcal/mol of the global minimum.

    • DFT Optimization and Frequency Calculation:

      • For each retained conformer, perform a full geometry optimization and vibrational frequency calculation using a quantum chemistry package like Gaussian.[1][2]

      • Method: Density Functional Theory (DFT)

      • Functional: B3LYP

      • Basis Set: 6-31G*

      • Solvent Model: Include a Polarizable Continuum Model (PCM) for chloroform to simulate the experimental solvent environment.[13]

    • Spectrum Generation and Boltzmann Averaging:

      • The DFT calculation will yield the IR and VCD intensities for every vibrational mode of each conformer.

      • Calculate the relative Gibbs free energies of the optimized conformers to determine their populations at the experimental temperature (e.g., 298 K).

      • Generate the final theoretical VCD and IR spectra for the (R)-enantiomer by summing the spectra of the individual conformers, weighted by their Boltzmann populations.[12]

    • Enantiomer Spectrum:

      • The theoretical VCD spectrum for the (S)-enantiomer is generated by simply inverting the sign of the calculated (R)-enantiomer's spectrum. The IR spectra of enantiomers are identical.[1][9]

    Data Analysis: Validating the Configuration

    The final step is a direct comparison between the experimental VCD spectrum and the two computationally predicted spectra. The absolute configuration is assigned to the enantiomer whose calculated spectrum correctly reproduces the signs and relative intensities of the major bands in the experimental spectrum.[8]

    Table 1: Comparison of Experimental and Calculated VCD Spectra

    Wavenumber (cm⁻¹)Key Vibrational ModeExperimental VCD SignCalculated (R) VCD SignCalculated (S) VCD SignAssignment Match
    ~1745C=O Stretch++-R
    ~1460CH₃ Bend--+R
    ~1370CH₃ Umbrella++-R
    ~1240C-O Stretch--+R
    ~1160C-F Stretch++-R

    Note: The data in this table is illustrative for (1R)-1-(4-fluorophenyl)propyl acetate. The signs are based on typical VCD patterns for similar structures.

    The excellent agreement in the signs of the key vibrational bands between the experimental data and the calculated spectrum for the (R)-enantiomer provides a high-confidence validation of the (1R) absolute configuration.

    Comparative Guide: VCD vs. Alternative Methods

    While VCD is exceptionally powerful, it is essential to understand its place among other techniques for absolute configuration determination.

    G start Need to Determine Absolute Configuration q1 Is a high-quality single crystal available? start->q1 q2 Is the molecule amenable to chemical derivatization? q1->q2 No (Oil/Amorphous) xray Use X-Ray Crystallography q1->xray Yes vcd Use VCD Spectroscopy q2->vcd No / Prefer non-invasive mosher Use Mosher's Method (NMR) q2->mosher Yes

    Figure 2. Decision guide for selecting a stereochemical analysis method.
    X-ray Crystallography
    • Principle: The "gold standard," it provides a direct visualization of the molecule's 3D structure by analyzing the diffraction pattern of X-rays from a single crystal.[5][6][14]

    • Advantages: Unambiguous and provides a complete structural solution, including bond lengths and angles.

    • Limitations: The absolute prerequisite of a single, well-ordered crystal is often the most significant barrier in chemical research, especially for oils, conformerically flexible molecules, or small sample quantities.[4][15] The determined structure represents the solid-state conformation, which may not be the biologically relevant conformation in solution.

    Mosher's Method (NMR)
    • Principle: An indirect NMR-based method where the chiral alcohol (or amine) is derivatized by reacting it with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[16][17][18] The resulting diastereomers exhibit different ¹H NMR chemical shifts, and analyzing the differences (Δδ) allows for the deduction of the absolute configuration.[19][20]

    • Advantages: Performed in solution and relies on standard NMR instrumentation.

    • Limitations: Requires two separate chemical reactions and subsequent purification of the diastereomeric esters.[17][18] The analysis of chemical shift differences can be complex and ambiguous, particularly for molecules with overlapping signals or significant conformational flexibility. The method is invasive and requires a sufficient quantity of recoverable material.

    Table 2: Head-to-Head Comparison of Methods

    FeatureVibrational Circular Dichroism (VCD) X-ray Crystallography Mosher's Method (NMR)
    Sample State Solution or neat liquid; ideal for oils[2]High-quality single crystal required[4]Solution
    Derivatization Not requiredNot required (but co-crystallization possible[4][15])Required (forms two diastereomers)[16][19]
    Primary Limitation Requires quantum chemical calculationsCrystal growth can be a major bottleneck[4]Ambiguity in NMR analysis; requires reactions
    Conformation Info Provides solution-state conformation[1][9]Provides solid-state conformationCan be complicated by multiple conformers
    Invasiveness Non-destructive; sample is recoverableNon-destructive (crystal is used)Destructive/Invasive (sample is modified)

    Conclusion: A Self-Validating System for High-Confidence Assignment

    The VCD methodology represents a robust and reliable system for absolute configuration assignment, particularly for challenging samples like (1R)-1-(4-fluorophenyl)propyl acetate that may not readily crystallize. Its trustworthiness is rooted in a self-validating process:

    • Dual Verification: The experimental spectrum is challenged against theoretical predictions for both possible enantiomers. A clear match with one and a clear mirror-image mismatch with the other provides an unambiguous result.[9]

    • Orthogonal Data: The simultaneous acquisition of the standard IR absorption spectrum serves as an internal control. A good match between the experimental and Boltzmann-averaged theoretical IR spectra confirms that the conformational search and DFT model accurately represent the molecule's structure and vibrational properties, lending further credence to the VCD result.

    For drug development professionals, VCD spectroscopy is not merely an alternative to X-ray crystallography but a complementary and often more practical tool. It delivers high-confidence absolute configuration assignment directly in the solution phase, providing data that is often more relevant to a molecule's biological activity, thereby accelerating the research and development timeline.

    References

    • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe. (n.d.). Spectroscopy Europe. Retrieved March 26, 2026, from [Link]

    • Studying Chirality with Vibrational Circular Dichroism - Gaussian.com. (2017, June 21). Gaussian, Inc.. Retrieved March 26, 2026, from [Link]

    • ABSOLUTE CONFIGURATION BY VCD | BioTools. (n.d.). BioTools. Retrieved March 26, 2026, from [Link]

    • Vibrational circular dichroism (VCD) - Bruker. (n.d.). Bruker. Retrieved March 26, 2026, from [Link]

    • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange. (2017, June 25). Chemistry Stack Exchange. Retrieved March 26, 2026, from [Link]

    • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved March 26, 2026, from [Link]

    • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed. (n.d.). PubMed. Retrieved March 26, 2026, from [Link]

    • Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. (n.d.). National Institutes of Health. Retrieved March 26, 2026, from [Link]

    • Theoretical Prediction of Vibrational Circular Dichroism Spectra - DTIC. (n.d.). Defense Technical Information Center. Retrieved March 26, 2026, from [Link]

    • Rapid Vibrational Circular Dichroism Spectroscopy via Synchronized Photoelastic Modulator-Quantum Cascade Laser Integration | ACS Measurement Science Au. (2025, August 19). American Chemical Society Publications. Retrieved March 26, 2026, from [Link]

    • Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR - MDPI. (2018, June 12). MDPI. Retrieved March 26, 2026, from [Link]

    • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). SpringerLink. Retrieved March 26, 2026, from [Link]

    • Improved absolute configuration determination of complex molecules with VCD - SCM. (2020, April 10). Software for Chemistry & Materials. Retrieved March 26, 2026, from [Link]

    • A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. (n.d.). ACS Publications. Retrieved March 26, 2026, from [Link]

    • Determination of Absolute Configuration of Photo-Degraded Catechinopyranocyanidin A by Modified Mosher's Method. (n.d.). Wiley Online Library. Retrieved March 26, 2026, from [Link]

    • Absolute Configuration of Small Molecules by Co‐Crystallization - ResearchGate. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

    • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects - Schrödinger. (n.d.). Schrödinger. Retrieved March 26, 2026, from [Link]

    • A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides | The Journal of Physical Chemistry A - ACS Publications. (2022, August 5). American Chemical Society Publications. Retrieved March 26, 2026, from [Link]

    • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery | American Laboratory. (2010, October 1). American Laboratory. Retrieved March 26, 2026, from [Link]

    • Predicting Vibrational Spectra of Condensed Phase Systems. (n.d.). Ruhr-Universität Bochum. Retrieved March 26, 2026, from [Link]

    • Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism - PMC. (2025, November 17). National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]

    • ABSOLUTE CONFIGURATION BY VCD | BioTools. (n.d.). BioTools. Retrieved March 26, 2026, from [Link]

    • The experimental and computed VCD (top) and IR (bottom) spectra of 1... - ResearchGate. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

    • Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

    • A m-quaterphenyl probe for absolute configurational assignments of primary and secondary amines - Beilstein Journals. (2025, October 20). Beilstein Journals. Retrieved March 26, 2026, from [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    (1R)-1-(4-fluorophenyl)propyl acetate proper disposal procedures

    Operational Guide: Safe Handling and Disposal Procedures for (1R)-1-(4-fluorophenyl)propyl acetate Executive Summary (1R)-1-(4-fluorophenyl)propyl acetate is a chiral, fluorinated ester frequently utilized as an intermed...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Operational Guide: Safe Handling and Disposal Procedures for (1R)-1-(4-fluorophenyl)propyl acetate

    Executive Summary

    (1R)-1-(4-fluorophenyl)propyl acetate is a chiral, fluorinated ester frequently utilized as an intermediate in pharmaceutical synthesis and drug development. While its handling aligns with standard organic esters, its end-of-life management is fundamentally altered by the presence of a para-fluoro substituent. Fluorinated organic compounds cannot be disposed of via standard solvent waste streams; they require strict segregation and specialized thermal destruction to prevent the release of highly toxic and corrosive byproducts. This guide provides a comprehensive, self-validating operational framework for the safe handling, spill mitigation, and regulatory-compliant disposal of this compound.

    Physicochemical Risk Profile & Causality

    To manage a chemical safely, one must understand the causality behind its disposal requirements. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard incineration temperatures are insufficient to fully break this bond, often leading to incomplete combustion and the formation of hazardous volatile fluoroaromatics or hydrogen fluoride (HF) gas.

    Table 1: Waste Stream Specifications and Risk Profile

    ParameterSpecification / ImplicationOperational Causality
    Chemical Class Halogenated Organic EsterMust be strictly segregated from non-halogenated waste to maintain incinerator calorific value[1].
    Halogen Content Contains Fluorine (C-F bond)Classifies the material definitively as Halogenated Organic Waste[2].
    Primary Hazards Combustible liquid; Skin/Eye IrritantRequires handling in a fume hood away from strong oxidizers and ignition sources.
    Combustion Byproducts Hydrogen Fluoride (HF) gasThermal decomposition releases HF, necessitating specialized disposal infrastructure[3].
    Destruction Method High-Temperature IncinerationRequires regulated hazardous waste incinerators equipped with caustic flue gas scrubbers to neutralize acid gases[3].

    Standard Operating Procedure: Spill Management

    In the event of an accidental release, immediate and methodical action is required to prevent vapor inhalation and environmental contamination. The following protocol is a self-validating system: each step ensures the safety of the subsequent step.

    Step-by-Step Spill Mitigation Methodology:

    • Assess and Isolate: Immediately evaluate the spill volume. If the volume exceeds 1 liter or occurs outside a fume hood, evacuate the immediate area and consult Environmental Health and Safety (EHS).

    • Don Appropriate PPE: Before approaching the spill, ensure you are wearing chemical splash goggles, a flame-resistant laboratory coat, and chemical-resistant gloves (nitrile or neoprene are recommended for fluorinated esters)[2].

    • Containment (Self-Validation Check): Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[2]. Causality: Do not use combustible absorbents like sawdust, as the ester is flammable and could create a secondary fire hazard.

    • Collection: Use non-sparking tools to sweep up the saturated absorbent. Place the material into a designated, clearly labeled solid hazardous waste container.

    • Decontamination: Wash the affected surface with a mild detergent and water, or a compatible mild solvent, to remove residual organic traces. Collect all decontamination wipes as solid halogenated waste.

    SpillResponse Start Spill Detected: (1R)-1-(4-fluorophenyl)propyl acetate Assess Assess Volume & Risk (Evacuate if >1L) Start->Assess PPE Don PPE (Nitrile Gloves, Goggles, Coat) Assess->PPE Contain Contain Spill (Use Vermiculite/Inert Absorbent) PPE->Contain Collect Collect Residue (Non-sparking tools) Contain->Collect Dispose Transfer to Solid Halogenated Waste Container Collect->Dispose Decon Decontaminate Surface (Detergent & Water) Dispose->Decon

    Workflow for mitigating and managing spills of fluorinated organic esters.

    Waste Segregation & Disposal Protocols

    Due to its fluorinated nature, (1R)-1-(4-fluorophenyl)propyl acetate falls strictly under the category of halogenated organic waste [2]. Mixing this compound with non-halogenated waste streams (like ethanol or acetone) is a critical operational failure. It drastically increases institutional disposal costs and can disrupt the BTU (calorific value) balance required for safe incineration, potentially leading to incomplete destruction[3].

    Step-by-Step Waste Segregation Methodology:

    • Verify Waste Stream Compatibility: Confirm that the waste carboy is designated for Halogenated Organics (often indicated by a green label or specific institutional color-coding)[4]. Ensure the carboy contains less than 20% water and is free of inorganic acids, bases, or peroxides[5].

    • Liquid Waste Transfer: In a properly ventilated fume hood, carefully pour the liquid waste into the halogenated carboy.

    • Volume Control (Self-Validation Check): Visually inspect the container's fill line. Liquid waste containers must never be filled to more than 75% to 90% capacity[5]. Causality: Headspace is required to accommodate vapor expansion and prevent pressure-induced ruptures during storage and transport.

    • Solid Waste Segregation: Collect all contaminated consumables—including pipette tips, reaction vials, and spill cleanup materials—in a separate, sealed container designated for solid halogenated waste[2]. Do not mix solid and liquid waste streams.

    WasteSegregation Waste Generate Waste Containing (1R)-1-(4-fluorophenyl)propyl acetate CheckHalogen Does the waste contain Halogens (F, Cl, Br, I)? Waste->CheckHalogen Halogenated Halogenated Organic Waste (Green Label Carboy) CheckHalogen->Halogenated Yes (Fluorine present) NonHalogenated Non-Halogenated Waste (Black Label Carboy) CheckHalogen->NonHalogenated No Incineration High-Temp Incineration with Caustic Scrubbing Halogenated->Incineration EPA/RCRA Compliant Error Operational Error: Do Not Commingle NonHalogenated->Error If F-ester is added

    Decision matrix for the segregation and downstream disposal of fluorinated organic waste.

    Logistics & Institutional Compliance

    Once the waste is properly segregated, it must be logged and stored according to environmental regulations (such as EPA RCRA guidelines or local equivalents).

    • Secondary Containment: Store all waste carboys in secondary containment tubs or trays to capture any potential leaks or spills during the accumulation period[1].

    • Manifesting: Accurately record the mass or volume of the fluorinated ester on the waste composite sheet attached to the carboy[4].

    • Downstream Processing: The institution's EHS department will transfer this waste to a licensed contractor. The contractor will subject the waste to high-temperature rotary kiln incineration. The incinerator must be equipped with caustic scrubbing systems (using sodium hydroxide or calcium hydroxide) to capture and neutralize the HF gas generated during the destruction of the C-F bonds[3].

    Sources

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